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Core Science & Biosynthesis

Foundational

In Vitro Pharmacological Profiling of 5-Methoxy-2-(piperidin-4-yloxy)pyridine Dihydrochloride: A Technical Guide for Fragment-Based Drug Discovery

Executive Summary In the landscape of fragment-based drug discovery (FBDD), low-molecular-weight nitrogenous scaffolds serve as critical starting points for both central nervous system (CNS) and antimicrobial therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), low-molecular-weight nitrogenous scaffolds serve as critical starting points for both central nervous system (CNS) and antimicrobial therapeutics. 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride (Free base CAS: 771469-89-7) is a highly privileged pharmacophore[1]. Featuring a basic piperidine ring linked via an ether bridge to a methoxy-substituted pyridine, this compound has been identified as a screening hit in multiple phenotypic assays against formidable Gram-negative pathogens, including Pseudomonas aeruginosa and Acinetobacter baumannii.

This whitepaper provides an authoritative, step-by-step technical guide to the in vitro pharmacological profiling of this fragment. By detailing the causality behind experimental design—from salt selection to efflux-deficient strain utilization—this guide establishes a self-validating framework for advancing early-stage chemical matter into optimized lead compounds.

Structural Rationale & Physicochemical Profile

The selection and profiling of 5-Methoxy-2-(piperidin-4-yloxy)pyridine is driven by its highly favorable physicochemical properties[1]:

  • The Dihydrochloride Salt Advantage: The free base of this piperidine derivative is prone to volatilization and oxidation. Utilizing the dihydrochloride salt form ensures a highly crystalline, stable solid with exceptional aqueous solubility (>50 mg/mL). Causality: High aqueous solubility eliminates the need for Dimethyl Sulfoxide (DMSO) during primary microbiological screening. DMSO at concentrations >1% v/v can artificially permeabilize bacterial outer membranes, leading to false-positive Minimum Inhibitory Concentration (MIC) values.

  • Target Anchoring: The piperidine nitrogen (pKa ~9.5) is protonated at physiological pH, serving as a classic anchor for acidic residues (e.g., Aspartate/Glutamate) within target protein binding pockets.

  • Lipophilicity: With a Topological Polar Surface Area (TPSA) of 43.4 Ų and a low molecular weight (208.26 g/mol for the free base), the fragment is well within the optimal parameters for passive diffusion across lipid bilayers[1].

Phenotypic Antimicrobial Screening Strategy

When profiling small basic molecules against Gram-negative bacteria, the primary bottleneck is not target binding, but rather outer membrane penetration and subsequent evasion of Resistance-Nodulation-Division (RND) efflux pumps.

The Efflux Bypass Rationale

Wild-type P. aeruginosa (e.g., strain PAO1) possesses a highly active MexAB-OprM efflux system. Small, amphiphilic basic molecules like 5-Methoxy-2-(piperidin-4-yloxy)pyridine are classic substrates for this pump. To decouple target engagement from efflux liability, initial in vitro profiling must be conducted in an efflux-deficient mutant, such as PAO397 ( Δ mexAB-oprM, Δ mexCD-oprJ, Δ mexEF-oprN, Δ mexXY, Δ opmH)[2].

Causality: If the fragment exhibits an MIC in PAO397 but lacks activity in wild-type PAO1, it proves the scaffold possesses intrinsic target activity but is rapidly extruded. This provides medicinal chemists with a clear directive: optimize the fragment to reduce basicity or alter steric bulk to evade the MexAB-OprM pump, rather than abandoning the scaffold.

Mechanism Compound 5-Methoxy-2-(piperidin-4-yloxy)pyridine OM Outer Membrane (Porin Entry) Compound->OM Penetration Periplasm Periplasmic Space OM->Periplasm Target Intracellular Target (e.g., LpxA, FASII) Periplasm->Target Intrinsic Activity Efflux MexAB-OprM Efflux Pump (Wild-Type) Periplasm->Efflux Extrusion (WT) Efflux->Compound Pumped Out Bypass PAO397 Strain (Efflux Deficient) Bypass->Efflux Gene Deletion

MexAB-OprM efflux bypass mechanism in P. aeruginosa PAO397.

Self-Validating Protocol: Broth Microdilution MIC Assay

To ensure reproducibility and scientific integrity, the MIC assay must be executed as a self-validating system adhering to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[3].

Step-by-Step Methodology
  • Stock Preparation: Dissolve 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride in sterile Milli-Q water to a concentration of 10 mg/mL. Do not use DMSO.

  • Inoculum Standardization: Cultivate P. aeruginosa PAO397 and the quality control (QC) strain E. coli ATCC 25922 on Mueller-Hinton Agar (MHA) overnight at 37°C. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).

  • Broth Dilution: Dilute the suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final testing concentration of 5 × 10⁵ CFU/mL.

  • Plate Architecture (The Self-Validating System): In a 96-well U-bottom microtiter plate, perform 2-fold serial dilutions of the compound in CAMHB (Testing range: 128 µg/mL to 0.25 µg/mL). Add 50 µL of the bacterial suspension to 50 µL of the drug dilution.

    • Control 1 (Sterility): Column 11 receives CAMHB + water vehicle only (Must remain clear).

    • Control 2 (Growth): Column 12 receives CAMHB + bacteria + water vehicle (Must show robust turbidity).

    • Control 3 (QC Validation): Row H contains Ciprofloxacin tested against E. coli ATCC 25922. The MIC must fall within the CLSI acceptable range (0.004–0.016 µg/mL) to validate the media batch and incubation conditions.

  • Incubation & Readout: Incubate statically at 37°C for 16–20 hours. The MIC is defined as the lowest concentration completely inhibiting visual growth.

Secondary Profiling: In Vitro ADME & Cytotoxicity

Once intrinsic antimicrobial activity is confirmed, the fragment must undergo secondary profiling to identify metabolic liabilities and ensure target specificity.

Cytotoxicity Counter-Screening (HepG2)

Causality: High concentrations of amphiphilic amines can act as detergents, disrupting bacterial membranes non-specifically. To prove the MIC is driven by specific target engagement rather than general membrane toxicity, the compound must be counter-screened against human hepatocytes (HepG2) using a resazurin or CellTiter-Glo viability assay. A therapeutic index (CC₅₀ / MIC) > 10 is required to advance the fragment.

Microsomal Stability (HLM)

Causality: The methoxypyridine moiety is a known liability for Cytochrome P450 (CYP)-mediated O-demethylation, particularly by CYP2D6 and CYP3A4.

  • Protocol: Incubate 1 µM of the compound with Human Liver Microsomes (HLM) and an NADPH regenerating system at 37°C. Quantify parent compound depletion via LC-MS/MS at 0, 15, 30, and 60 minutes to calculate intrinsic clearance ( CLint​ ).

  • Actionable Insight: Rapid clearance dictates that hit-to-lead optimization must replace the methoxy group with a bioisostere (e.g., trifluoromethoxy or difluoromethoxy) to block metabolic cleavage.

Workflow A Compound Procurement 5-Methoxy-2-(piperidin-4-yloxy)pyridine 2HCl B Primary Phenotypic Screen (e.g., M. tuberculosis, P. aeruginosa) A->B C Efflux-Deficient Strain Testing (PAO397 ΔmexAB-oprM) B->C Gram-negative Hits D Cytotoxicity Counter-Screen (HepG2 / HEK293) B->D Gram-positive Hits C->D E In Vitro ADME (Microsomal Stability, CYP Inhibition) D->E F Hit-to-Lead Optimization E->F

Workflow for the in vitro pharmacological profiling of the fragment.

Quantitative Data Summary

The following table synthesizes the theoretical and established physicochemical and screening parameters for the fragment scaffold, providing a baseline for comparative analysis during lead optimization.

ParameterValue / DescriptionRationale / Significance
Molecular Weight (Free Base) 208.26 g/mol Low MW allows for the addition of functional groups during hit-to-lead optimization without violating Lipinski's Rule of 5.
Topological Polar Surface Area 43.4 ŲOptimal for both CNS penetration and Gram-negative porin entry[1].
Aqueous Solubility (2HCl Salt) > 50 mg/mLPrevents compound precipitation in aqueous assay media; eliminates DMSO artifacts.
Primary Target Space Phenotypic AntimicrobialDocumented fragment hit against M. tuberculosis, P. aeruginosa, and A. baumannii.
Primary Metabolic Liability O-demethylation (Predicted)The methoxy-pyridine ether linkage is highly susceptible to CYP450 cleavage, requiring bioisosteric replacement.

References

[1] Title: 5-Methoxy-2-(piperidin-4-yloxy)pyridine | C11H16N2O2 | CID 23133541 Source: PubChem (National Institutes of Health) URL: [Link]

[2] Title: Structure-Based Ligand Design Targeting Pseudomonas aeruginosa LpxA in Lipid A Biosynthesis Source: ACS Infectious Diseases URL: [Link]

[3] Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

Sources

Exploratory

physicochemical properties of 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride

In-Depth Technical Guide: Physicochemical Properties of 5-Methoxy-2-(piperidin-4-yloxy)pyridine Dihydrochloride Executive Summary 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride is a highly versatile, bifunctiona...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: Physicochemical Properties of 5-Methoxy-2-(piperidin-4-yloxy)pyridine Dihydrochloride

Executive Summary

5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride is a highly versatile, bifunctional chemical building block utilized extensively in preclinical drug discovery. Featuring a rigid methoxypyridine scaffold linked via an ether bridge to a basic piperidine ring, this compound is a privileged motif for designing neuroactive agents, kinase inhibitors, and G-protein coupled receptor (GPCR) ligands. This whitepaper details its structural characteristics, acid-base dynamics, and field-proven methodologies for its handling, formulation, and downstream functionalization.

Structural and Physicochemical Profiling

The molecular architecture of 5-methoxy-2-(piperidin-4-yloxy)pyridine consists of an electron-rich pyridine ring and a saturated piperidine heterocycle. The ether linkage at the 2-position of the pyridine ring introduces conformational flexibility while maintaining a defined spatial vector for the 5-methoxy group.

The free base of this compound (CAS 771469-89-7) is an oil or low-melting solid that is prone to oxidative degradation and exhibits poor aqueous dissolution kinetics[1]. To mitigate these liabilities, the compound is typically synthesized and isolated as a dihydrochloride salt (CAS 1909314-33-5). The salt form drastically enhances the crystal lattice energy, thermal stability, and aqueous dissolution rate, ensuring batch-to-batch reproducibility during biological screening and formulation.

Table 1: Core Physicochemical Parameters

PropertyValue
Compound Name 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride
CAS Registry Number 1909314-33-5 (Salt) / 771469-89-7 (Free Base)[1]
Molecular Formula C11H18Cl2N2O2
Molecular Weight 281.18 g/mol (Salt) / 208.26 g/mol (Free Base)
Piperidine pKa (est.) ~11.1 (Conjugate acid)[2]
Pyridine pKa (est.) ~3.4 (Conjugate acid)[3]
Physical State Solid (Crystalline powder)

Acid-Base Equilibria and pKa Dynamics

Understanding the protonation states of this molecule is critical for predicting its pharmacokinetic behavior and optimizing synthetic reactions. The molecule possesses two distinct basic centers:

  • Piperidine Nitrogen (Secondary Amine): Highly basic with a pKa of approximately 11.1[2]. At physiological pH (7.4), this nitrogen is nearly 100% protonated, providing a fixed positive charge that often drives critical ionic interactions with target protein residues (e.g., aspartate or glutamate in GPCR binding pockets).

  • Pyridine Nitrogen: Significantly less basic. The sp2 hybridization of the nitrogen, combined with the inductive electron-withdrawing effect of the adjacent ether oxygen, lowers the pKa to approximately 3.4 (analogous to 2-methoxypyridine)[3].

In the dihydrochloride salt, both nitrogens are protonated. When dissolved in aqueous media, the pyridine nitrogen will rapidly deprotonate as the pH rises above 4.0, while the piperidine nitrogen remains protonated until highly alkaline conditions are reached.

Protonation A pH < 3.0 Fully Protonated (Dicationic) B pH 5.0 - 9.0 Monoprotonated (Piperidine N+ only) A->B Deprotonation of Pyridine N (pKa ~3.4) C pH > 12.0 Free Base (Neutral) B->C Deprotonation of Piperidine N (pKa ~11.1)

Protonation state transitions of the dihydrochloride salt across pH gradients.

Thermodynamic Solubility Profiling: A Self-Validating Protocol

For drug development professionals, kinetic solubility is insufficient; thermodynamic solubility must be established to ensure formulation stability. The following protocol is designed to prevent false positives caused by supersaturation or filter-membrane adsorption.

Causality & Logic: Why utilize ultracentrifugation instead of standard syringe filtration? Lipophilic and amphiphilic heterocycles often adsorb non-specifically to PTFE or nylon filter membranes, artificially lowering the quantified concentration in the filtrate. Ultracentrifugation guarantees phase separation without introducing foreign surfaces.

Step-by-Step Methodology:

  • Solid Dispensing: Add 5 mg of 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride to a 1.5 mL glass HPLC vial.

  • Buffer Addition: Add 1.0 mL of the target buffer (e.g., PBS, pH 7.4). Ensure the solid is in visible excess to maintain a saturated state.

  • Equilibration: Seal the vial and incubate at 37°C on a thermoshaker at 800 rpm for 24 hours to reach thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a thick-walled centrifuge tube and ultracentrifuge at 50,000 × g for 30 minutes at 37°C.

  • Quantification: Carefully aspirate the supernatant, dilute appropriately in mobile phase, and quantify the API concentration using HPLC-UV against a validated standard curve.

  • Solid-State Validation (Critical Control): Recover the residual pellet and analyze via X-Ray Powder Diffraction (XRPD). Rationale: This step is mandatory to confirm whether the dihydrochloride salt remained intact or disproportionated into the free base due to the buffering capacity of the solvent.

SolubilityWorkflow N1 1. Solid Dispensing (Excess API in Buffer) N2 2. Equilibration (24h at 37°C, 800 rpm) N1->N2 N3 3. Phase Separation (Ultracentrifugation) N2->N3 N4 4. Quantification (HPLC-UV/MS) N3->N4 Supernatant N5 5. Solid State Analysis (XRPD of residual pellet) N3->N5 Pellet N4->N5 Validates polymorphic stability

Self-validating thermodynamic solubility workflow ensuring phase purity and accurate quantification.

Synthetic Utility and Downstream Functionalization

As a building block, the primary site of functionalization is the secondary amine of the piperidine ring. Common derivatizations include N-alkylation, reductive amination, and amide coupling.

Crucial Synthetic Consideration: Because the starting material is a dihydrochloride salt, the nucleophilicity of the piperidine nitrogen is completely masked by protonation. To execute any N-functionalization, an auxiliary organic base (such as N,N-Diisopropylethylamine [DIPEA] or Triethylamine [TEA]) must be added in stoichiometric excess. A minimum of 2.5 to 3.0 equivalents of base is required to fully neutralize the two equivalents of HCl and ensure the piperidine nitrogen is available for nucleophilic attack.

Synthesis A API Salt (Dihydrochloride) B Freebasing (Add >2.5 eq. DIPEA) A->B Liberate Piperidine NH C Electrophile Addition (e.g., R-COCl) B->C Nucleophilic Attack D N-Acylated Product C->D Workup & Purification

Standard N-functionalization workflow requiring stoichiometric base to liberate the amine.

Conclusion

5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride is a robust and highly functional intermediate. By understanding its dual pKa profile and leveraging the stability of its dihydrochloride form, researchers can effectively integrate this scaffold into complex synthetic pathways and biological assays. Strict adherence to thermodynamic principles during solubility testing and stoichiometric precision during synthesis will yield reproducible, high-fidelity data in drug discovery campaigns.

References

  • PubChem: 5-methoxy-2-(piperidin-4-yloxy)pyridine (CID 23133541) . National Center for Biotechnology Information. Available at:[Link]

  • PubChem: Piperidine (CID 8082) . National Center for Biotechnology Information. Available at:[Link]

Sources

Foundational

receptor binding affinity of 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride

Pharmacological Profiling and Receptor Binding Affinity of 5-Methoxy-2-(piperidin-4-yloxy)pyridine Dihydrochloride: A Methodological Whitepaper Executive Summary 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Profiling and Receptor Binding Affinity of 5-Methoxy-2-(piperidin-4-yloxy)pyridine Dihydrochloride: A Methodological Whitepaper

Executive Summary

5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride (CAS 1909314-33-5) represents a highly privileged structural motif in neuropharmacology. Featuring a methoxypyridine ring linked via an ether bond to a piperidine moiety, this pharmacophore is classically associated with aminergic G-protein-coupled receptors (GPCRs), such as the Histamine H3 receptor, and ligand-gated ion channels like the α4β2 nicotinic acetylcholine receptor.

Determining the receptor binding affinity of such small-molecule building blocks requires a multi-tiered biophysical and biochemical approach. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic protocols, detailing the causality behind each experimental choice. This guide establishes a self-validating workflow for quantifying the equilibrium affinity ( Ki​ ), binding kinetics ( kon​ , koff​ ), and functional efficacy ( IC50​ ) of this compound.

Part 1: Equilibrium Affinity via Radioligand Binding (RLB)

Radioligand binding remains the gold standard for determining the absolute thermodynamic affinity of a small molecule for its target receptor [1]. Unlike functional assays, RLB is not confounded by signal amplification or cellular pathway bias.

Causality & Experimental Design: To determine the inhibition constant ( Ki​ ) of 5-Methoxy-2-(piperidin-4-yloxy)pyridine, we utilize a competitive binding format. A critical experimental choice is the inclusion of GTP γ S (a non-hydrolyzable GTP analog) in the assay buffer. GPCRs can exist in high-affinity (G-protein coupled) and low-affinity (uncoupled) states. GTP γ S forces the uncoupling of the G-protein, homogenizing the receptor population into a single state. This prevents artifactual, multi-phasic competition curves and ensures reproducible Ki​ derivation [2].

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize recombinant CHO-K1 cells expressing the target GPCR in ice-cold HEPES buffer (50 mM, pH 7.4) supplemented with EDTA and protease inhibitors. Self-Validation: EDTA prevents metalloprotease degradation of the receptor, while the cold temperature maintains lipid bilayer integrity.

  • Assay Assembly: In a 96-well deep-well plate, combine:

    • 50 μ g of membrane protein.

    • A fixed concentration of the appropriate radioligand (e.g., [3H] -clobenpropit) at its known Kd​ .

    • 10 μ M GTP γ S.

    • 5-Methoxy-2-(piperidin-4-yloxy)pyridine in a 10-point concentration-response curve (10 pM to 10 μ M).

  • Equilibration: Incubate the plate for 90 minutes at room temperature to ensure the system reaches thermodynamic equilibrium.

  • Filtration & Harvesting: Rapidly filter the reaction through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Self-Validation: PEI coats the negatively charged glass fibers, neutralizing them to drastically reduce non-specific binding of the positively charged radioligand.

  • Quantification: Wash filters with ice-cold buffer, add liquid scintillation cocktail, and quantify bound radioactivity using a MicroBeta counter. Calculate the Ki​ using the Cheng-Prusoff transformation: Ki​=IC50​/(1+[Radioligand]/Kd​) [2].

Part 2: Kinetic Profiling via Surface Plasmon Resonance (SPR)

While Ki​ dictates affinity, in vivo efficacy is often better predicted by the drug's residence time ( τ=1/koff​ ) on the receptor. SPR provides real-time, label-free quantification of association ( kon​ ) and dissociation ( koff​ ) rates [3].

Causality & Experimental Design: Immobilizing GPCRs for SPR is notoriously difficult because detergent-solubilized receptors rapidly denature. To circumvent this, we reconstitute the target receptor into nanoscale lipid bilayers (nanodiscs) using MSP1D1 scaffold proteins and POPC lipids. Scientist Insight: Because 5-Methoxy-2-(piperidin-4-yloxy)pyridine is a dihydrochloride salt, it is highly aqueous-soluble. This allows us to reduce the DMSO concentration in the running buffer to ≤1% . Minimizing DMSO is critical in small-molecule SPR, as it prevents massive bulk refractive index shifts that obscure the low-molecular-weight analyte signal [3].

Step-by-Step Protocol:

  • Surface Functionalization: Dock the His-tagged GPCR-nanodisc complexes onto a Biacore Series S Sensor Chip NTA via Ni2+/NTA chelation, followed by amine cross-linking for stable baseline capture.

  • Analyte Injection: Inject 5-Methoxy-2-(piperidin-4-yloxy)pyridine over the active and reference flow cells in a multi-cycle kinetic format (concentrations ranging from 0.1×Kd​ to 10×Kd​ ) at a high flow rate (50 μ L/min) to minimize mass transport limitations.

  • Dissociation & Regeneration: Allow buffer to flow for 10 minutes to monitor the dissociation phase. Regenerate the surface using a mild pulse of 350 mM EDTA if necessary.

  • Data Fitting: Double-reference the sensorgrams (subtracting reference cell and blank buffer injections) and fit the data to a 1:1 Langmuir kinetic model to extract kon​ and koff​ .

Part 3: Functional Translation via TR-FRET cAMP Assays

Binding does not equate to functional activation. To determine whether 5-Methoxy-2-(piperidin-4-yloxy)pyridine acts as an agonist, antagonist, or inverse agonist, we measure downstream second messenger signaling (cAMP) [4].

Causality & Experimental Design: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard fluorescence. Small-molecule libraries often contain inherently fluorescent compounds. By using a Europium cryptate donor (which has a long emission half-life), we can delay the detector reading by 50 μ s. This time-gating allows short-lived background autofluorescence to decay completely, yielding a pristine signal-to-noise ratio [4].

Step-by-Step Protocol:

  • Cell Stimulation: Plate 5,000 GPCR-expressing cells per well in a 384-well plate. Add the test compound alongside 1 μ M forskolin. Self-Validation: Forskolin directly stimulates adenylate cyclase. If the compound activates a Gi-coupled receptor, it will dose-dependently inhibit this forskolin-induced cAMP pool.

  • Lysis & Competition: After 30 minutes, add lysis buffer containing a Europium cryptate-labeled anti-cAMP antibody and a d2-fluorophore-labeled cAMP tracer. Self-Validation: The lysis buffer must contain IBMX (a phosphodiesterase inhibitor) to prevent the enzymatic degradation of cAMP prior to measurement.

  • Detection: Read the plate on a compatible microplate reader (e.g., PHERAstar), measuring emission at 620 nm (donor) and 665 nm (acceptor). The FRET ratio (665/620) is inversely proportional to the intracellular cAMP concentration.

Data Presentation: Expected Pharmacological Profile

The following table synthesizes the quantitative parameters extracted from the multi-tiered workflow, providing a holistic view of the compound's pharmacological profile.

Assay ModalityParameter MeasuredHypothetical ValueBiological Interpretation & System Validation
Radioligand Binding Ki​ (Equilibrium Affinity)14.2 nMHigh-affinity orthosteric target engagement. Validated by Cheng-Prusoff correction.
SPR (Kinetics) kon​ (Association Rate) 3.8×105 M−1s−1 Rapid target engagement. High flow rates confirmed no mass transport limits.
SPR (Kinetics) koff​ (Dissociation Rate) 5.3×10−3 s−1 Moderate residence time ( τ≈3.1 min), suitable for reversible, transient signaling.
TR-FRET IC50​ (cAMP Reduction)58.7 nMPotent functional antagonism at the target receptor. Z'-factor > 0.7 confirms assay robustness.

Mandatory Visualization: Workflow & Signaling Architecture

G cluster_assays Biophysical & Biochemical Assays Cmpd 5-Methoxy-2-(piperidin-4-yloxy)pyridine (Ligand) Receptor Target GPCR (e.g., Histamine H3R) Cmpd->Receptor Target Engagement RLB Radioligand Binding (RLB) Equilibrium Affinity (Ki) Receptor->RLB SPR Surface Plasmon Resonance (SPR) Kinetics (kon, koff) Receptor->SPR Gi Gi/o Protein Activation Receptor->Gi Signal Transduction TRFRET TR-FRET cAMP Assay Functional Efficacy (IC50) AC Adenylate Cyclase Inhibition Gi->AC cAMP cAMP Reduction AC->cAMP cAMP->TRFRET

Workflow of receptor engagement, signaling cascade, and biophysical assay mapping.

References

  • GPCR-radioligand binding assays Source: ResearchGate URL
  • Source: National Center for Biotechnology Information (PMC)
  • Small Molecule Detection by Surface Plasmon Resonance (SPR)
  • Source: National Center for Biotechnology Information (PMC)
Exploratory

Structural Characterization of 5-Methoxy-2-(piperidin-4-yloxy)pyridine Dihydrochloride via NMR: A Comprehensive Technical Guide

Executive Summary The structural elucidation of small molecule active pharmaceutical ingredients (APIs) and their intermediates is a critical phase in drug development, ensuring molecular accuracy, impurity profiling, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of small molecule active pharmaceutical ingredients (APIs) and their intermediates is a critical phase in drug development, ensuring molecular accuracy, impurity profiling, and batch-to-batch consistency[1]. The compound 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride belongs to a class of functionalized heterocyclic ethers that frequently serve as privileged scaffolds in medicinal chemistry, particularly in the development of CNS-active therapeutics such as muscarinic acetylcholine receptor positive allosteric modulators (PAMs)[2].

Characterizing this specific molecule requires navigating the complexities of its dihydrochloride salt form. Salt formation fundamentally alters the electronic environment of the molecule, inducing significant chemical shift deviations compared to the free base[3]. This whitepaper provides a rigorously detailed, self-validating nuclear magnetic resonance (NMR) methodology for the unambiguous structural assignment of 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride, integrating 1D and 2D NMR techniques to establish a robust analytical framework.

Structural Anatomy & The Physics of Salt Formation

To accurately interpret the NMR spectra, one must first deconstruct the molecule's electronic architecture. The compound consists of a central pyridine ring substituted at the C2 position with an ether linkage to a piperidine ring, and at the C5 position with a methoxy group.

The Dihydrochloride Effect

The presence of two equivalents of hydrochloric acid indicates that both the primary basic center (the secondary amine of the piperidine ring) and the secondary basic center (the pyridine nitrogen) are protonated.

  • Pyridinium Formation: The addition of a positive charge to the pyridine nitrogen decreases the electron density across the ring. This results in a pronounced deshielding effect, shifting all pyridine protons downfield, with the most severe impact on the α -proton (H6)[4].

  • Piperidinium Formation: The protonated piperidine nitrogen ( NH2+​ ) restricts conformational flexibility and deshields the adjacent equatorial and axial protons (H2' and H6').

NMR_Workflow A Sample Preparation (DMSO-d6, 25°C) B 1D 1H NMR (Proton counting & shift analysis) A->B C 1D 13C NMR (Carbon skeleton mapping) A->C D 2D COSY (H-H Spin system mapping) B->D E 2D HSQC (1H-13C direct correlation) C->E F 2D HMBC (Long-range connectivity) D->F E->F G Final Structural Elucidation F->G

Step-by-step NMR data acquisition and analysis workflow for structural elucidation.

Experimental Protocol: A Self-Validating System

A reliable NMR protocol must be reproducible and self-validating. The choice of solvent is paramount. While deuterium oxide ( D2​O ) is often used for highly polar salts, it induces rapid deuterium exchange with the NH+ and NH2+​ protons, rendering them invisible. Therefore, DMSO- d6​ is the solvent of choice, as its aprotic nature preserves these exchangeable protons, allowing for a complete structural audit[4].

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 15–20 mg of 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride. Dissolve the sample in 0.6 mL of high-purity DMSO- d6​ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a standard 5 mm NMR tube.

  • Instrument Calibration: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of DMSO. Tune and match the probe to the 1H and 13C frequencies. Shim the magnet (Z1-Z5) to achieve a line width of < 0.5 Hz for the TMS peak.

  • 1D 1H Acquisition: Run a standard proton sequence (e.g., zg30). Parameters: 16-32 scans, relaxation delay (D1) of 2.0 seconds, spectral width of 15 ppm to capture highly deshielded exchangeable protons.

  • 1D 13C Acquisition: Run a proton-decoupled carbon sequence (e.g., zgpg30). Parameters: 1024-2048 scans, D1 of 2.0 seconds.

  • 2D Acquisitions:

    • COSY: Acquire with 128 t1​ increments and 4 scans per increment to map the piperidine and pyridine spin systems.

    • HSQC: Acquire using multiplicity editing (e.g., hsqcedetgpsisp2.2) to differentiate CH/CH3​ (positive phase) from CH2​ (negative phase).

    • HMBC: Acquire to observe 2J and 3J carbon-proton couplings, which are essential for proving the ether linkages.

1D NMR Elucidation: Data Presentation & Causality

The structural assignment relies on understanding the spin-spin splitting patterns ( J -coupling) and chemical shift causality.

Pyridine Ring System (2,5-disubstituted)

The pyridine ring contains three isolated protons: H3, H4, and H6.

  • H6: Located between the protonated nitrogen and the methoxy-bearing C5. It is highly deshielded, appearing as a doublet ( J≈3.0 Hz) at approximately 8.15 ppm. The downfield shift is a direct consequence of the adjacent pyridinium positive charge[3].

  • H4: Located between C3 and C5. It couples with both H3 (ortho, J≈9.0 Hz) and H6 (meta, J≈3.0 Hz), appearing as a doublet of doublets (dd) at ~7.60 ppm.

  • H3: Adjacent to the C2 ether linkage. It appears as a doublet ( J≈9.0 Hz) at ~6.95 ppm.

Quantitative Data Summary

Table 1: Assigned 1H and 13C NMR Chemical Shifts (DMSO- d6​ , 400 MHz)

PositionFragment 1H Shift (ppm)Multiplicity & J (Hz) 13C Shift (ppm)Causality / Notes
1 Pyridine NH+ ~14.0br s, 1H-Highly deshielded; broad due to quadrupolar relaxation.
2 Pyridine C2--~156.0Deshielded by adjacent N and O-linkage.
3 Pyridine CH6.95d, J=9.0 ~112.5Ortho coupling to H4.
4 Pyridine CH7.60dd, J=9.0,3.0 ~126.0Ortho to H3, meta to H6.
5 Pyridine C5--~148.0Deshielded by methoxy oxygen.
6 Pyridine CH8.15d, J=3.0 ~131.0Strong downfield shift via pyridinium effect[4].
- Methoxy CH3​ 3.85s, 3H~56.5Standard methoxy signature.
1' Piperidine NH2+​ 9.20br s, 2H-Protonated secondary amine.
2', 6' Piperidine CH2​ 3.15 - 3.30m, 4H~42.0Adjacent to N+ .
3', 5' Piperidine CH2​ 1.95 - 2.20m, 4H~27.0Aliphatic backbone.
4' Piperidine CH5.15m, 1H~70.5Deshielded by ether oxygen.

2D NMR Workflows for Unambiguous Assignment

While 1D NMR provides the inventory of atoms, 2D NMR builds the molecular topology. The most critical aspect of validating 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride is proving the connectivity between the three distinct fragments: the pyridine ring, the piperidine ring, and the methoxy group.

HMBC: The Connectivity Keystone

Heteronuclear Multiple Bond Correlation (HMBC) is utilized to observe long-range ( 2J and 3J ) interactions.

  • Validating the Methoxy Position: The methoxy protons (3.85 ppm) will show a strong 3J correlation to the pyridine C5 carbon (~148.0 ppm).

  • Validating the Ether Linkage: The piperidine H4' proton (5.15 ppm) will show a critical 3J correlation across the oxygen atom to the pyridine C2 carbon (~156.0 ppm). This single correlation definitively proves the attachment point of the two rings.

HMBC_Network H4_pip Piperidine H4' C2_pyr Pyridine C2 H4_pip->C2_pyr 3J (Ether Linkage) H6_pyr Pyridine H6 H6_pyr->C2_pyr 3J Correlation C5_pyr Pyridine C5 H6_pyr->C5_pyr 2J Correlation OMe Methoxy CH3 OMe->C5_pyr 3J (Methoxy Linkage)

Key HMBC (Heteronuclear Multiple Bond Correlation) interactions confirming regional connectivity.

Troubleshooting & Common Artifacts

When analyzing pyridinium salts, researchers frequently encounter spectral anomalies[4]:

  • Missing Exchangeable Protons: If the NH+ or NH2+​ peaks are missing in DMSO- d6​ , it is likely due to trace water in the solvent facilitating rapid chemical exchange. Solution: Use fresh, sealed ampoules of DMSO- d6​ and dry the NMR tube prior to use.

  • Concentration-Dependent Shifts: The chemical shifts of the exchangeable protons and the α -protons (H6, H2', H6') are highly sensitive to sample concentration and temperature due to intermolecular hydrogen bonding with the chloride counterions. Solution: Standardize sample concentrations (e.g., 30 mM) for all comparative batch analyses.

  • Peak Broadening: The 14N nucleus has a spin of I=1 and possesses a quadrupole moment. This can cause rapid relaxation of attached protons, leading to peak broadening. This is a physical reality of the molecule and serves as secondary confirmation of the nitrogen's protonated state.

References

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025 Source: ResolveMass URL:[Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides Source: Warsaw University of Technology (pw.edu.pl) URL:[Link]

  • Discovery of VU6025733 (AG06827): A Highly Selective, Orally Bioavailable, and Structurally Distinct M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) with Robust In Vivo Efficacy Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Protocols & Analytical Methods

Method

Preclinical In Vivo Dosing Protocols for 5-Methoxy-2-(piperidin-4-yloxy)pyridine Dihydrochloride

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Advanced Application Note & Standard Operating Procedure (SOP) Executive Summary & Scientific Rationale 5-Methoxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Advanced Application Note & Standard Operating Procedure (SOP)

Executive Summary & Scientific Rationale

5-Methoxy-2-(piperidin-4-yloxy)pyridine is a highly versatile small-molecule pharmacophore. Featuring a methoxy-substituted pyridine ring linked via an ether bond to a piperidine moiety, this structural motif is frequently utilized in medicinal chemistry, notably appearing in the Community for Open Antimicrobial Drug Discovery (CO-ADD) screening libraries against ESKAPE pathogens and Mycobacterium tuberculosis[1][2].

The Causality of the Salt Form: The free base form of this compound (CAS 771469-89-7) is highly lipophilic and exhibits poor aqueous solubility, presenting a significant translational barrier for in vivo administration[3]. To overcome this, the compound is synthesized as a dihydrochloride salt (CAS 1909314-33-5)[4]. The addition of two equivalents of hydrochloric acid protonates both the secondary amine of the piperidine ring and the pyridine nitrogen. This dual protonation breaks the crystal lattice energy and drastically lowers lipophilicity, enabling rapid solvation in fully aqueous media[5]. Consequently, this eliminates the need for harsh, toxic co-solvents like DMSO or Cremophor EL, which can artificially alter pharmacokinetic (PK) profiles or cause hemolysis in vivo.

Formulation & Physicochemical Preparation

Self-Validating System: Dissolving a dihydrochloride salt in unbuffered sterile water invariably results in a highly acidic solution (pH 2.0–3.0)[5]. Intravenous (IV) administration of an unbuffered acidic bolus causes severe phlebitis, tail necrosis, and acute physiological distress in murine models. Therefore, the formulation protocol mandates a self-validating buffering step to ensure the final dosing vehicle is physiologically tolerable.

Protocol: Preparation of a 5.0 mg/mL Dosing Solution
  • Mass Calculation & Weighing: Accurately weigh 5.0 mg of 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride.

    • Critical Insight: Account for the salt mass multiplier. The molecular weight of the free base is 208.26 g/mol , whereas the dihydrochloride salt is approximately 281.18 g/mol . Adjust your weighed mass accordingly if your study requires a specific free-base equivalent dose.

  • Initial Solvation: Suspend the powder in 800 µL of 1X Phosphate-Buffered Saline (PBS, pH 7.4). Vortex vigorously for 60 seconds. The compound will dissolve rapidly due to its ionic nature.

  • pH Neutralization (Mandatory): Check the solution pH using a micro-pH probe. If the pH is < 6.0 (due to the release of HCl equivalents), titrate with 0.1 N NaOH in 5 µL increments until the pH stabilizes at 7.2–7.4 .

  • Volume Adjustment: QS (quantity sufficient) to exactly 1.0 mL using 1X PBS.

  • Sterilization: Filter the solution through a 0.22 µm PES (polyethersulfone) syringe filter inside a Class II biosafety cabinet.

    • Causality: PES is specifically chosen over Nylon or PTFE due to its ultra-low protein and drug-binding characteristics, ensuring zero loss of the active pharmaceutical ingredient (API) during sterilization.

Pharmacokinetic (PK) Profiling Protocol

To establish the bioavailability ( F ) and systemic half-life ( t1/2​ ) of the compound, parallel Intravenous (IV) and Per Os (PO) arms are required.

Table 1: Recommended PK Study Design (C57BL/6 Mice, n=3/timepoint)
RouteTarget DoseConcentrationDosing VolumeVehicleSampling Timepoints (Hours)
IV 2.0 mg/kg0.4 mg/mL5 mL/kg1X PBS (pH 7.4)0.08, 0.25, 0.5, 1, 2, 4, 8, 24
PO 10.0 mg/kg1.0 mg/mL10 mL/kg1X PBS (pH 7.4)0.25, 0.5, 1, 2, 4, 8, 12, 24
Step-by-Step Methodology:
  • Administration: Administer the IV dose via the lateral tail vein using a 29G insulin syringe. Administer the PO dose via oral gavage using a 20G reusable stainless-steel feeding needle.

  • Blood Collection: At each designated timepoint, collect 50 µL of blood via submandibular puncture into K2EDTA-coated Microtainer tubes.

    • Causality: K2EDTA is strictly preferred over heparin. EDTA chelates divalent cations, thereby inhibiting metalloproteases and preventing the potential degradation of the compound's methoxy ether linkage by plasma esterases/hydrolases prior to LC-MS/MS analysis.

  • Plasma Processing: Centrifuge the samples at 3,000 × g for 10 minutes at 4°C. Extract the plasma supernatant and immediately flash-freeze on dry ice. Store at -80°C until bioanalysis.

In Vivo Antimicrobial Efficacy Model

Given the compound's structural evaluation in phenotypic screens against Gram-negative pathogens[1][2], the following protocol outlines a Murine Systemic Pseudomonas aeruginosa Infection Model to evaluate in vivo efficacy.

Table 2: Efficacy Model Experimental Design & Metrics
Treatment GroupDose (mg/kg, SC)Expected Survival (24h)Primary Endpoint Metric
Vehicle Control (PBS)00%Maximum CFU burden (Baseline)
Test Compound10Dose-dependentLog10 CFU reduction
Test Compound20Dose-dependentLog10 CFU reduction
Test Compound40> 80%Log10 CFU reduction
Ciprofloxacin (Control)10100%Complete bacterial clearance
Step-by-Step Methodology:
  • Immunosuppression: Induce neutropenia in CD-1 mice via IP injection of Cyclophosphamide (150 mg/kg on Day -4, and 100 mg/kg on Day -1 prior to infection).

  • Infection: Inoculate mice intraperitoneally (IP) with 1.0×106 CFU/mouse of P. aeruginosa (ATCC 27853) suspended in 0.5 mL of 5% porcine gastric mucin.

    • Causality: Mucin acts as a critical biological adjuvant. It protects the inoculated bacteria from immediate host phagocytosis, ensuring a reproducible, acute, and lethal systemic infection.

  • Treatment Initiation: 2 hours post-infection, administer 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride via subcutaneous (SC) injection. Repeat the administration at 12 hours post-infection.

  • Endpoint & Analysis: At 24 hours post-infection, euthanize the animals. Harvest the spleen and kidneys, homogenize in sterile saline, and plate serial dilutions on MacConkey agar to quantify the bacterial burden (CFU/g of tissue).

Experimental Workflow Visualization

G API 5-Methoxy-2-(piperidin-4-yloxy)pyridine Dihydrochloride Formulation Aqueous Formulation (1X PBS, pH 7.4) API->Formulation Dissolution & pH Buffering PK Pharmacokinetic Profiling (IV & PO) Formulation->PK Bioavailability Assessment Efficacy In Vivo Efficacy Model (Systemic Infection) Formulation->Efficacy Dose Administration Analysis LC-MS/MS & CFU Analysis PK->Analysis Plasma PK Parameters Efficacy->Analysis Log10 CFU Reduction

Figure 1: Preclinical in vivo workflow for 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride.

References

  • PubChem Compound Summary. "5-Methoxy-2-(piperidin-4-yloxy)pyridine; CID 23133541." National Center for Biotechnology Information. Available at:[Link]

  • Blaskovich, M. A. T., et al. "High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery." Community for Open Antimicrobial Drug Discovery (CO-ADD). Available at:[Link]

Sources

Application

Advanced Formulation Protocol: 5-Methoxy-2-(piperidin-4-yloxy)pyridine Dihydrochloride for Oral Administration

Executive Summary & Rationale The development of an oral solid dosage form for 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride presents specific physicochemical challenges. As a small molecule characterized by tw...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The development of an oral solid dosage form for 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride presents specific physicochemical challenges. As a small molecule characterized by two basic nitrogen centers (a piperidine ring and a pyridine ring), its isolation as a dihydrochloride salt ensures high aqueous solubility [1]. However, dihydrochloride salts of basic amines are notoriously hygroscopic and prone to poor flowability. Furthermore, the localized acidic microenvironment generated by the dissociation of the HCl salt can lead to excipient incompatibility if traditional formulation approaches are applied.

As an Application Scientist, the primary directive for this formulation is to bypass moisture-induced degradation and hydrate formation. Therefore, Wet Granulation is strictly contraindicated . This protocol details a Dry Granulation (Roller Compaction) workflow utilizing low-moisture, plastically deforming excipients to create a robust, immediate-release (IR) tablet. This system is self-validating: the choice of excipients directly mitigates the API's liabilities, while the processing parameters ensure uniform granule size distribution and tablet tensile strength without exposing the API to aqueous or thermal stress.

Physicochemical Profiling & Excipient Causality

To design a self-validating formulation, every excipient must serve a mechanistic purpose tailored to the dihydrochloride salt's properties:

  • Diluent (Mannitol - Spray-Dried): Unlike lactose, which can undergo Maillard reactions with secondary amines (present in the piperidine ring if dissociation occurs), mannitol is chemically inert and non-hygroscopic. Spray-dried mannitol provides the necessary surface area to yield strong tablets during roller compaction [2].

  • Dry Binder (Microcrystalline Cellulose - MCC): MCC (e.g., Avicel PH-102) acts as a dry binder. The combination of MCC and mannitol is critical in roller compaction; MCC provides plastic deformation to form strong ribbons, while mannitol reduces the overall hygroscopicity of the blend. Percolation thresholds indicate that an MCC concentration of ~30-35% optimally balances plasticity and brittleness [3].

  • Disintegrant (Crospovidone): Selected over sodium starch glycolate because crospovidone swells rapidly without forming a viscous gel layer, ensuring rapid API release even in the acidic microenvironment of the dissolving tablet.

  • Glidant (Colloidal Silicon Dioxide): Acts as an intra-granular moisture scavenger and improves the flow of the highly cohesive dihydrochloride salt powder.

  • Lubricant (Sodium Stearyl Fumarate - SSF): Magnesium stearate is alkaline and can react with the acidic dihydrochloride salt, potentially causing degradation or slowing dissolution. SSF is less sensitive to blending times and avoids this alkaline microenvironment incompatibility.

Formulation Composition

The following quantitative data represents the optimized formulation for a 100 mg active dose (calculated as free base equivalent, requiring ~135 mg of the dihydrochloride salt).

IngredientFunctional CategoryPhase% w/wAmount per Tablet (mg)
5-Methoxy-2-(piperidin-4-yloxy)pyridine 2HCl Active Pharmaceutical IngredientIntra-granular33.75135.0
Microcrystalline Cellulose (PH-102) Dry Binder / FillerIntra-granular30.00120.0
Mannitol (Spray-Dried) DiluentIntra-granular28.25113.0
Crospovidone (Type A) DisintegrantIntra-granular3.0012.0
Colloidal Silicon Dioxide Glidant / Moisture ScavengerIntra-granular0.502.0
Sodium Stearyl Fumarate LubricantIntra-granular1.004.0
Crospovidone (Type A) DisintegrantExtra-granular2.008.0
Sodium Stearyl Fumarate LubricantExtra-granular1.506.0
Total Core Tablet Weight --100.00 400.0
Opadry AMB (Aqueous Moisture Barrier) Film CoatingCoating+ 4.00+ 16.0

Process Workflow

Workflow API 1. Intra-granular Blending (API, MCC, Mannitol, Glidant) Lub1 2. Intra-granular Lubrication (Add SSF, 5 mins) API->Lub1 RC 3. Roller Compaction (Ribbon Formation: 6 kN/cm) Lub1->RC Mill 4. Oscillating Milling (Granule Sizing: 1.0 mm screen) RC->Mill Blend 5. Extra-granular Blending (Add Disintegrant & SSF) Mill->Blend Tablet 6. Rotary Compression (Target Hardness: 10-12 kp) Blend->Tablet Coat 7. Pan Coating (Moisture Barrier Film) Tablet->Coat

Process workflow for dry granulation and tableting of moisture-sensitive API.

Detailed Experimental Protocols

Phase 1: Pre-formulation Blending
  • Sieving: Pass the 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride, MCC, Mannitol, intra-granular Crospovidone, and Colloidal Silicon Dioxide through a 30-mesh (600 µm) screen to delump.

  • Primary Blending: Transfer the sieved materials to a V-blender. Blend at 25 RPM for 15 minutes. Causality: Colloidal silicon dioxide must be intimately mixed at this stage to coat the cohesive API particles, neutralizing static charge and preventing moisture sorption during processing [4].

  • Intra-granular Lubrication: Sieve the intra-granular portion of Sodium Stearyl Fumarate (SSF) through a 40-mesh screen. Add to the V-blender and blend for exactly 5 minutes.

Phase 2: Roller Compaction (Dry Granulation)
  • Equipment Setup: Utilize a laboratory-scale roller compactor (e.g., Gerteis Minipactor) equipped with knurled rolls to prevent powder slippage.

  • Parameter Configuration:

    • Specific Compaction Force: 6.0 kN/cm. Causality: Higher forces risk over-densification (loss of reworkability), while lower forces yield fragile ribbons and excessive fines [3].

    • Gap Width: 2.0 mm.

    • Roll Speed: 3 RPM.

  • Execution: Feed the lubricated blend into the hopper. Collect the compacted ribbons, ensuring they exhibit a uniform, opaque appearance indicative of consistent densification.

Phase 3: Milling & Extra-granular Blending
  • Milling: Pass the ribbons through an oscillating granulator equipped with a 1.0 mm (18-mesh) screen.

  • Fines Assessment: Analyze the Granule Size Distribution (GSD). The target is <20% fines (particles <125 µm) to ensure optimal flow during compression.

  • Final Blending: Transfer the granules to the V-blender. Add the extra-granular Crospovidone and blend for 10 minutes. Add the extra-granular SSF (pre-sieved) and blend for a final 3 minutes.

Phase 4: Tableting & Coating
  • Compression: Compress the final blend using a rotary tablet press equipped with standard round, biconvex tooling.

    • Target Weight: 400 mg ± 3%.

    • Target Hardness: 10 - 12 kp.

    • Friability: Must be < 0.2% after 100 drops to withstand the coating process.

  • Film Coating: Prepare a 15% w/w aqueous dispersion of Opadry AMB (Polyvinyl alcohol-based moisture barrier). Coat the tablets in a perforated pan coater with an inlet temperature of 60°C and a target bed temperature of 42-45°C until a 4% weight gain is achieved.

Quality Control & Analytics

To validate the formulation's integrity, the following self-validating analytical checks must be performed:

  • In Vitro Dissolution:

    • Apparatus: USP Apparatus II (Paddles).

    • Medium: 900 mL of 0.1 N HCl (pH 1.2) at 37°C.

    • Speed: 50 RPM.

    • Acceptance Criteria: Q = 80% at 15 minutes. The dihydrochloride salt is highly soluble; any delay in dissolution indicates over-compaction during roller compaction or hydrophobic coating from excessive lubrication.

  • HPLC Assay & Related Substances:

    • Column: C18, 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase: Gradient of 0.1% Trifluoroacetic acid (TFA) in Water and 0.1% TFA in Acetonitrile.

    • Detection: UV at 254 nm.

    • Acceptance Criteria: Assay 95.0% - 105.0%. Total impurities < 1.0%.

References

  • PubChem Compound Summary for CID 23133541 : 5-methoxy-2-(piperidin-4-yloxy)pyridine. National Center for Biotechnology Information. URL:[Link]

  • MCC–mannitol mixtures after roll compaction/dry granulation: percolation thresholds for ribbon microhardness and granule size distribution . Pérez Gago, A., & Kleinebudde, P. Pharmaceutical Development and Technology (2016). URL:[Link]

  • Effect of roll compaction on granule size distribution of microcrystalline cellulose–mannitol mixtures: computational intelligence modeling and parametric analysis . Kazemi, P., et al. Drug Design, Development and Therapy (2017). URL:[Link]

Method

Application Note: High-Throughput Antimicrobial Screening Utilizing the 5-Methoxy-2-(piperidin-4-yloxy)pyridine Scaffold

Executive Summary & Mechanistic Rationale The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical spaces to identify viable lead compounds against multidrug-resistant (MDR)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical spaces to identify viable lead compounds against multidrug-resistant (MDR) pathogens. 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride (CAS: 1909314-33-5) has emerged as a structurally compelling scaffold in high-throughput screening (HTS) libraries, particularly within the Community for Open Antimicrobial Drug Discovery (CO-ADD) and tuberculosis drug discovery initiatives [1, 2].

Mechanistic Insight: The architectural design of this compound offers specific advantages for whole-cell phenotypic screening:

  • Outer Membrane Permeation: The basic piperidine nitrogen (pKa ~9.5) ensures the molecule is predominantly protonated at physiological pH. As a dihydrochloride salt, it exhibits excellent aqueous solubility. In Gram-negative ESKAPE pathogens (Acinetobacter baumannii, Pseudomonas aeruginosa), this cationic nature facilitates interaction with the negatively charged lipopolysaccharide (LPS) layer and promotes entry through outer membrane porins (e.g., OmpA, OprF).

  • Lipophilic Engagement: The methoxypyridine moiety provides a lipophilic vector essential for target engagement once inside the periplasm or cytoplasm, balancing the hydrophilicity of the protonated piperidine ring.

This application note provides validated, self-contained protocols for deploying this compound in phenotypic HTS assays against Mycobacterium tuberculosis (Mtb) and Gram-negative ESKAPE pathogens.

Physicochemical Profiling

Understanding the physicochemical parameters of the screening compound is critical for predicting its behavior in complex assay media and its potential for assay interference (e.g., precipitation, non-specific binding).

PropertyValue / Description
Compound Name 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride
Free Base CAS RN 771469-89-7
Salt CAS RN 1909314-33-5
Molecular Formula C11H16N2O2 • 2HCl
Molecular Weight (Free Base) 208.26 g/mol [3]
SMILES COC1=CN=C(C=C1)OC2CCNCC2
Topological Polar Surface Area (TPSA) 43.4 Ų [3]
Primary Target Organisms M. tuberculosis, A. baumannii, P. aeruginosa [2]

High-Throughput Screening Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls, defined media conditions, and rigorous quality control (QC) checkpoints.

Phenotypic Screening against Mycobacterium tuberculosis (Host-Mimicking Conditions)

Causality & Experimental Choice: Standard Mtb screening relies on glucose-rich Middlebrook 7H9 media. However, during human infection, Mtb alters its metabolism to utilize host lipids (cholesterol and fatty acids) rather than carbohydrates [4]. Screening 5-Methoxy-2-(piperidin-4-yloxy)pyridine in media supplemented with Dipalmitoylphosphatidylcholine (DPPC) and cholesterol selects for compounds that disrupt lipid metabolism or are exclusively active in host-like environments, significantly reducing the false-positive rate of in vitro artifacts.

Step-by-Step Methodology:

  • Media Preparation: Prepare Middlebrook 7H9 broth base (4.7 g/L) supplemented with 5 g/L Bovine Serum Albumin (BSA) and 0.81 g/L NaCl.

  • Lipid Supplementation: Add DPPC (final concentration 5 μg/mL from an ethanol stock) and cholesterol (final concentration 0.062 mM). Add Tyloxapol (0.05% v/v) to prevent bacterial clumping. Filter sterilize (0.22 μm) [4].

  • Inoculum Preparation: Grow M. tuberculosis H37Rv to an optical density (OD600) of 0.4–0.5. Dilute the culture 1,000-fold in the DPPC/Cholesterol media to achieve a starting inoculum of approximately 105 CFU/mL.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 5-Methoxy-2-(piperidin-4-yloxy)pyridine (from a 10 mM DMSO stock) into 384-well clear-bottom plates to achieve a final screening concentration of 10 μM or 32 μg/mL. Maintain final DMSO concentration at 1%.

  • Assay Setup: Dispense 40 μL of the diluted Mtb inoculum into the assay wells. Include Rifampicin (1 μg/mL) as a positive control (100% inhibition) and 1% DMSO as a negative control (0% inhibition).

  • Incubation & Readout: Seal plates with gas-permeable membranes and incubate at 37°C with 5% CO2 for 4 to 7 days. Add 10 μL of Resazurin (0.025% w/v) and incubate for an additional 24 hours. Measure fluorescence (Ex 560 nm / Em 590 nm) to quantify cell viability.

Gram-Negative ESKAPE Pathogen MIC Assay (CO-ADD Standard)

Causality & Experimental Choice: For Gram-negative pathogens like A. baumannii and P. aeruginosa, outer membrane stability is heavily dependent on divalent cations bridging LPS molecules. Using Cation-Adjusted Mueller-Hinton Broth (CAMHB) ensures standardized physiological levels of Ca²⁺ (20-25 mg/L) and Mg²⁺ (10-12.5 mg/L). Failure to adjust these cations can lead to artificial hypersusceptibility to basic compounds like our piperidine scaffold [5].

Step-by-Step Methodology:

  • Bacterial Culturing: Streak A. baumannii (ATCC 19606) and P. aeruginosa (ATCC 27853) on nutrient agar. Inoculate single colonies into CAMHB and incubate overnight at 37°C.

  • Standardization: Dilute the overnight culture 40-fold in fresh CAMHB and incubate for 2 hours to reach the logarithmic growth phase. Adjust the OD600 to 0.08–0.1 (equivalent to 0.5 McFarland standard), then dilute 1:100 in CAMHB.

  • Plate Preparation: Serially dilute the compound in a 384-well non-binding surface (NBS) plate to generate a 10-point dose-response curve (ranging from 32 μg/mL down to 0.06 μg/mL).

  • Inoculation: Add 20 μL of the standardized bacterial suspension to 20 μL of the compound solution (final well volume = 40 μL).

  • Validation Controls: Include Colistin (for A. baumannii) and Ciprofloxacin (for P. aeruginosa) as reference MIC controls to validate assay performance.

  • Readout: Incubate plates at 37°C for 18–20 hours. Measure the OD600 using a microplate spectrophotometer. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration resulting in 80% growth inhibition compared to the vehicle control.

Data Presentation & Quality Control Metrics

To ensure the trustworthiness of the screening data, specific quantitative thresholds must be met before a plate is accepted for hit calling.

MetricTarget ThresholdInterpretation / Action
Z'-Factor 0.6Indicates excellent assay robustness and separation between positive and negative controls. Reject plate if < 0.5.
Signal-to-Background (S/B) 5.0Ensures adequate dynamic range for the Resazurin or OD600 readout.
Primary Hit Criterion 80% InhibitionCompound exhibits significant antimicrobial activity at the primary screening dose (e.g., 32 μg/mL).
MIC Validation 16 μg/mLConfirms the primary hit. Compounds with MIC > 16 μg/mL are generally deprioritized for hit-to-lead optimization.
Cytotoxicity (CC50) > 32 μg/mLAssessed against HEK293 cells. Ensures the antimicrobial effect is not due to general eukaryotic toxicity [5].

Pathway & Workflow Visualizations

The following diagrams illustrate the logical flow of the phenotypic screening process and the proposed mechanistic pathway of the compound in Gram-negative bacteria.

Mtb_HTS_Workflow A Compound Library Prep (5-Methoxy-2-(piperidin-4-yloxy)pyridine) D Automated Dispensing (384-well format) A->D B Media Preparation (7H9 + DPPC + Cholesterol + Tyloxapol) C M. tuberculosis H37Rv Inoculation (OD600 = 0.05) B->C C->D E Incubation (37°C, 5% CO2, 4-7 Days) D->E F Phenotypic Readout (Resazurin / OD600) E->F G Hit Validation & MIC Determination F->G

Workflow for phenotypic high-throughput screening of M. tuberculosis in host-mimicking media.

GramNegative_Permeation N1 Extracellular Space (Protonated Piperidine Scaffold) N2 Outer Membrane Porins (e.g., OmpA, OprF) N1->N2 Diffusion N3 Periplasmic Space N2->N3 N4 Inner Membrane Transporters N3->N4 N6 Efflux Pumps (e.g., MexAB-OprM) N3->N6 Recognition N5 Intracellular Target (Growth Inhibition) N4->N5 Accumulation N6->N1 Efflux

Permeation and efflux pathway of the piperidine scaffold in Gram-negative ESKAPE pathogens.

References

  • Title: Explore all Assays - ChEMBL - EMBL-EBI (CHEMBL4649948: Phenotypic growth assay for Mycobacterium tuberculosis) Source: European Bioinformatics Institute (EMBL-EBI) URL: [Link]

  • Title: Explore all Assays - ChEMBL - EMBL-EBI (CHEMBL4296188: Antibacterial activity against Acinetobacter baumannii ATCC 19606) Source: European Bioinformatics Institute (EMBL-EBI) URL: [Link]

  • Title: 5-Methoxy-2-(piperidin-4-yloxy)pyridine | C11H16N2O2 | CID 23133541 Source: PubChem, National Library of Medicine URL: [Link]

  • Title: Minimum Inhibiting Concentration Determination in Liquid Cultures and on Solid Medium Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Institutional profile: Community for Open Antimicrobial Drug Discovery – crowdsourcing new antibiotics and antifungals Source: Future Science OA / PubMed Central (PMC) URL: [Link]

Technical Notes & Optimization

Troubleshooting

troubleshooting 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride precipitation in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing compound handling failures.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing compound handling failures. 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride is a highly polar, ionizable building block. While Dimethyl Sulfoxide (DMSO) is the universal standard for screening libraries, the dihydrochloride salt form of this compound introduces specific thermodynamic and kinetic challenges that can lead to precipitation.

This guide deconstructs the physical chemistry behind these failures and provides self-validating protocols to ensure your assay's integrity.

Mechanistic Causality: Why Does Precipitation Occur?

To troubleshoot effectively, we must first understand the causality behind the precipitation. Do not simply discard cloudy vials; analyze the physical environment of your solvent system.

  • The Salt Paradox in Aprotic Solvents: A fundamental rule of chemical formulation is that organic salts (such as dihydrochlorides) often exhibit limited solubility in polar aprotic solvents like DMSO, despite having excellent solubility in water[1][2]. The strong ionic lattice energy of the dihydrochloride salt resists solvation by DMSO, which lacks the hydrogen-bond donors necessary to stabilize the chloride counterions.

  • Hygroscopy and Water-Uptake Synergy: DMSO is highly hygroscopic. When exposed to ambient air, it rapidly absorbs atmospheric moisture. This absorbed water alters the solvent's hydrogen-bonding network, reducing its capacity to solvate lipophilic or specific salt structures, leading to supersaturation and micro-precipitation[3]. This effect is synergistically worsened by repeated freeze-thaw cycles[4].

  • Temperature Sensitivity: DMSO has a relatively high freezing point of 18.5°C (65.3°F)[3]. Minor fluctuations in ambient laboratory temperatures can cause localized freezing and nucleation of the solute, which does not always readily redissolve upon warming without the input of mechanical energy[5].

  • Aqueous "Solvent Crash": When a concentrated DMSO stock is introduced directly into aqueous saline or cell culture media, the DMSO rapidly diffuses into the bulk water. This leaves the compound locally stranded above its aqueous thermodynamic solubility limit, causing immediate crystallization or "crashing out"[6].

Diagnostic Workflow

Use the following logical decision tree to identify the root cause of your precipitation issue.

TroubleshootingWorkflow Start Precipitation Observed in DMSO Stock CheckTemp Is ambient temp below 20°C? Start->CheckTemp WarmSon Warm to 37°C & Sonicate 10 min CheckTemp->WarmSon Yes CheckWater Is DMSO fresh & anhydrous? CheckTemp->CheckWater No Success Homogeneous Solution Achieved WarmSon->Success Replace Re-prepare with Anhydrous DMSO CheckWater->Replace No CheckBuffer Precipitating during aqueous dilution? CheckWater->CheckBuffer Yes Replace->Success StepDilute Use step-wise serial dilution CheckBuffer->StepDilute Yes CheckBuffer->Success No StepDilute->Success

Diagnostic workflow for 5-Methoxy-2-(piperidin-4-yloxy)pyridine 2HCl precipitation in DMSO.

Quantitative Parameters Influencing Solubility

The following table summarizes the critical environmental and procedural parameters that dictate the stability of your compound in solution.

ParameterCritical ThresholdMechanistic EffectMitigation Strategy
Temperature < 20°CDMSO freezing point is 18.5°C; localized freezing causes solute nucleation.Pre-warm solvent to 37°C prior to dissolution.
Water Content > 2-5% v/vAlters hydrogen-bonding network; induces supersaturation of salt compounds.Use strictly anhydrous DMSO; store in a desiccator.
Freeze-Thaw > 1 CycleSynergistically enhances precipitation alongside water uptake[4].Aliquot stock solutions into single-use volumes.
Dilution Ratio Rapid 1:100+Rapid solvent diffusion leaves compound stranded above aqueous solubility limit.Perform step-wise serial dilutions with rapid vortexing.

Experimental Protocols (Self-Validating Systems)

Do not rely on visual inspection alone. Micro-precipitates are often invisible to the naked eye but will severely skew your assay concentrations, leading to false negatives[5][7]. Implement these self-validating protocols.

Protocol A: Rescuing a Precipitated DMSO Stock Solution
  • Thermal Incubation: Transfer the sealed vial containing the precipitated stock to a dry block heater or water bath set to 37°C. Incubate for 15 minutes.

  • Mechanical Disruption: Transfer the warmed vial immediately to a bath sonicator. Sonicate for 10 minutes at room temperature. The cavitation bubbles provide the localized energy required to break the ionic lattice of the precipitated salt.

  • Vortexing: Vortex vigorously for 30 seconds.

  • Self-Validation Step (Spectrophotometry): Pipette 100 µL of the solution into a microcuvette. Measure the Optical Density (OD) at 600 nm against a pure DMSO blank. A truly homogeneous solution will have an OD600 of 0.005. Any higher absorbance indicates light scattering from suspended micro-crystals, meaning dissolution is incomplete.

Protocol B: Controlled Dilution into Aqueous Assay Media (Avoiding Solvent Crash)
  • Pre-Warming: Ensure your aqueous assay buffer (e.g., saline, PBS, or culture media) is pre-warmed to 37°C. Cold buffers instantly crash DMSO-solubilized salts[8].

  • Step-Wise Dilution: Instead of a single 1:1000 dilution, perform a serial dilution. First, dilute the primary DMSO stock 1:10 into an intermediate solvent (e.g., 50% DMSO / 50% Buffer).

  • Rapid Dispersion: Add the intermediate stock dropwise to the final aqueous buffer while it is actively swirling on a vortex mixer. This prevents localized high concentrations of the compound[6].

  • Self-Validation Step (Centrifugation): Transfer 1 mL of the final diluted assay medium to a microcentrifuge tube. Centrifuge at 10,000 x g for 5 minutes. Carefully inspect the very bottom of the tube. If a microscopic white pellet is visible, your compound has crashed out, and the supernatant concentration is compromised.

Frequently Asked Questions (FAQs)

Q1: My stock solution was clear yesterday, but today it has a white precipitate. Can I just filter it out before adding it to my assay? A1: Absolutely not. Filtering removes the active pharmaceutical ingredient (API). This results in an unknown, erroneously low final concentration of 5-Methoxy-2-(piperidin-4-yloxy)pyridine, which will generate false negatives in your biological data[5][7]. You must redissolve the precipitate using Protocol A.

Q2: Would converting the compound to a free base improve its solubility in DMSO? A2: Yes. The free base form of heterocyclic amines typically has significantly higher solubility in aprotic solvents like DMSO, whereas the dihydrochloride salt is optimized for aqueous solubility[2]. If your experimental workflow permits, neutralizing the salt or purchasing the free base form may permanently resolve your DMSO stock issues.

Q3: I am adding my DMSO stock to saline, and it instantly turns cloudy. What am I doing wrong? A3: You are experiencing a "solvent crash." As soon as the DMSO stock contacts the water, the DMSO disperses, leaving the local concentration of the drug higher than its aqueous solubility limit[6]. To fix this, do not start with a small volume of water. Add the DMSO stock directly into a large, rapidly mixing volume of pre-warmed saline to ensure immediate, infinite dilution[6].

Q4: How should I store my 10 mM stock to prevent water absorption? A4: Always prepare stocks using a freshly opened bottle of anhydrous DMSO. Immediately aliquot the stock into single-use volumes in tightly sealed, sterile tubes. Store them at -20°C or -80°C in a desiccator. Never subject an aliquot to more than one freeze-thaw cycle, as the synergy between freeze-thawing and micro-hydration is the primary driver of irreversible precipitation[3][4].

Sources

Optimization

overcoming poor bioavailability of 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride

Welcome to the technical support resource for 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the challenges associated with its poor oral bioavailability. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses preliminary questions regarding the compound and the foundational steps for diagnosing bioavailability issues.

Question: What are the basic physicochemical properties of 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride and why is poor bioavailability a concern?

Answer: 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride is a synthetic organic compound featuring a methoxy-substituted pyridine ring linked via an ether bond to a piperidine ring.[1][2] As a dihydrochloride salt, it is designed for enhanced aqueous solubility compared to its free base form.[3] However, poor oral bioavailability is a common challenge for molecules in this class and can stem from several factors, which must be systematically investigated:

  • Poor Aqueous Solubility: While the salt form helps, solubility can be highly pH-dependent. The compound may precipitate in the varying pH environments of the gastrointestinal (GI) tract (e.g., stomach vs. intestine).

  • Low Membrane Permeability: The molecule's polarity, while aiding solubility, might hinder its ability to passively diffuse across the lipid-rich intestinal epithelium.

  • First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the intestinal wall or the liver before it can reach systemic circulation.

  • Efflux Transporter Activity: It could be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport the compound back into the intestinal lumen.

A logical first step is to determine which of these factors is the primary barrier.

Question: I'm starting my investigation. What is the most logical first step to diagnose the cause of poor bioavailability?

Answer: The most effective initial step is to perform a preliminary assessment that decouples the main factors: solubility and permeability. This is often conceptualized using the Biopharmaceutics Classification System (BCS) framework. While you may not have enough data for a formal classification, thinking in these terms provides a structured approach.

Here is a recommended workflow for your initial assessment:

G cluster_0 Initial Assessment Workflow start Poor In Vivo Exposure Observed sol_q Is aqueous solubility a limiting factor? start->sol_q perm_q Is intestinal permeability a limiting factor? sol_q->perm_q No sol_test Conduct pH-dependent solubility studies. sol_q->sol_test Yes/Uncertain perm_test Perform in vitro permeability assay (e.g., PAMPA or Caco-2). perm_q->perm_test Yes/Uncertain sol_test->perm_q sol_issue Primary Issue: Solubility/Dissolution perm_test->sol_issue High Permeability, Low Solubility perm_issue Primary Issue: Permeability perm_test->perm_issue Low Permeability, High Solubility both_issue Combined Issue: Solubility & Permeability perm_test->both_issue Low Permeability, Low Solubility

Caption: Initial decision tree for diagnosing bioavailability issues.

Part 2: Troubleshooting Guide: Solubility & Dissolution Enhancement

If your initial assessment points to poor solubility or dissolution rate as a key bottleneck, the following troubleshooting steps can guide your formulation development.

Question: My compound shows good solubility at low pH (simulated gastric fluid) but precipitates at neutral pH (simulated intestinal fluid). How can I address this?

Answer: This pH-dependent solubility is common for basic compounds formulated as hydrochloride salts. The goal is to maintain the drug in a dissolved or finely dispersed state in the intestine, where most absorption occurs.

Troubleshooting Protocol: Addressing pH-Dependent Precipitation

  • Amorphous Solid Dispersions (ASDs):

    • Principle: Dispersing the molecule in a polymeric carrier in an amorphous (non-crystalline) state can significantly enhance its apparent solubility and dissolution rate.[4] The polymer helps prevent recrystallization upon contact with aqueous media.

    • Screening Polymers: Start by screening common pharmaceutical polymers like HPMC-AS, PVP/VA, or Soluplus®.

    • Methodology (Solvent Evaporation/Spray Drying):

      • Dissolve 1 part of your compound and 2-4 parts of the selected polymer in a common solvent (e.g., methanol or acetone).

      • For screening, evaporate the solvent under vacuum to create a thin film. Scrape the film to produce a powder.

      • For scale-up, use a spray dryer to produce a consistent powder.

      • Validation: Perform a dissolution test in phosphate-buffered saline (PBS) at pH 6.8. Compare the concentration profile of the ASD against the crystalline dihydrochloride salt. Look for a "spring and parachute" effect, where the ASD achieves a high initial concentration (spring) that is maintained over time (parachute).

  • Lipid-Based Formulations:

    • Principle: Incorporating the drug into a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS), can bypass the need for dissolution in the GI tract.[5][6] Upon gentle agitation in GI fluids, these systems form fine oil-in-water emulsions, keeping the drug solubilized.

    • Excipient Screening:

      • Oils: Screen medium-chain triglycerides (e.g., Capryol™ 90) and long-chain triglycerides.

      • Surfactants: Screen non-ionic surfactants like Kolliphor® EL or Tween® 80.

      • Co-solvents: Screen solvents like Transcutol® HP or PEG 400.

    • Formulation: Develop a ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-solvent that forms a stable and rapid emulsion.

    • Validation: Use a laser diffraction particle size analyzer to confirm that the emulsion produces droplets in the nanometer to sub-micron range upon dilution in water.

Table 1: Comparison of Solubility Enhancement Strategies

StrategyMechanismKey AdvantagesKey Challenges
Amorphous Solid Dispersion Increases energy state of the drug; polymer prevents recrystallization.High drug loading possible; significant solubility increase.Physical instability (recrystallization) over time; requires specialized manufacturing (spray drying).
SEDDS Drug is pre-dissolved in a lipid/surfactant mixture.Independent of solid-state properties; can enhance lymphatic uptake.[6]Potential for GI irritation from surfactants; lower drug loading capacity.
Cyclodextrin Complexation Drug molecule is encapsulated within the hydrophobic core of a cyclodextrin.[7]Forms a true solution; can improve stability.Limited to molecules that fit the cavity; can be expensive.

Part 3: Troubleshooting Guide: Permeability Assessment & Enhancement

If solubility is adequate but bioavailability remains low, poor permeability across the intestinal wall is the likely culprit.

Question: How can I definitively measure the intestinal permeability of my compound and what are my options if it's too low?

Answer: The gold standard for in vitro intestinal permeability assessment is the Caco-2 cell monolayer assay.[8][9][10] These cells, derived from human colorectal adenocarcinoma, differentiate into a polarized monolayer of enterocytes that mimic the human intestinal barrier, complete with tight junctions and efflux transporters.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for 21-25 days to allow for full differentiation.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure tight junctions have formed. A TEER value >250 Ω·cm² is typically required. Also, test the permeability of a paracellular marker like Lucifer yellow to confirm monolayer integrity.

  • Permeability Measurement (A-to-B):

    • Add the compound solution to the apical (A, donor) side, representing the intestinal lumen.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B, receiver) side, representing the bloodstream.

  • Permeability Measurement (B-to-A):

    • Add the compound solution to the basolateral (B, donor) side.

    • Sample from the apical (A, receiver) side.

  • Sample Analysis: Quantify the compound concentration in all samples using a validated analytical method, typically LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B).

    • Interpretation: An ER > 2 suggests the compound is a substrate for an efflux transporter like P-gp. A low Papp in the A-to-B direction (<1 x 10⁻⁶ cm/s) indicates poor intrinsic permeability.

Caption: Workflow for the Caco-2 permeability assay.

If Permeability is Low, Consider These Strategies:

  • Permeation Enhancers: These are excipients that transiently and reversibly open the tight junctions between intestinal cells or fluidize the cell membrane to facilitate drug transport.[11][12][13][14]

    • Examples: Medium-chain fatty acids (e.g., sodium caprate), bile salts, and chitosan.[11]

    • Caution: The concentration of permeation enhancers must be carefully optimized to enhance absorption without causing cytotoxicity or permanent damage to the intestinal mucosa.[15]

  • Prodrug Approach: This is a highly effective strategy, especially for molecules with amine groups like the piperidine in your compound.

    • Principle: Chemically modify the parent drug to create an inactive "prodrug" with improved permeability. Once absorbed, the prodrug is converted back to the active parent drug by enzymes in the body.[16][17]

    • Application: The secondary amine on the piperidine ring is an ideal handle for modification. For example, creating an N-acyl or an N-amino acid conjugate can mask the polarity of the amine, increasing lipophilicity and passive diffusion.

G prodrug Prodrug (e.g., N-acyl derivative) - Increased Lipophilicity - Masks Polar Amine membrane Intestinal Epithelium prodrug->membrane Passive Diffusion active_drug Active Drug 5-Methoxy-2-(piperidin-4-yloxy)pyridine membrane->active_drug Enzymatic Cleavage (e.g., by Esterases)

Caption: Prodrug strategy for enhancing membrane permeability.

Part 4: Advanced Strategies & In Vivo Assessment

If simpler formulation approaches are insufficient, advanced technologies or a move to preclinical studies are the next logical steps.

Question: I've tried ASDs and other formulations, but in vivo exposure is still suboptimal. What are the next-generation options?

Answer: When conventional methods fall short, nanotechnology-based approaches offer powerful tools to overcome persistent bioavailability challenges.[18][19]

  • Nanosuspensions:

    • Principle: This strategy involves reducing the particle size of the pure drug down to the nanometer range (<1000 nm).[20] According to the Ostwald-Freundlich equation, this drastic increase in surface area leads to a higher dissolution velocity and increased saturation solubility.

    • Preparation: Nanosuspensions are typically produced using top-down methods like media milling or high-pressure homogenization.[21] Surfactants or polymers are required as stabilizers to prevent particle aggregation.

    • Advantages: Can achieve very high drug loading and is applicable to drugs that are poorly soluble in both aqueous and organic solvents.[20]

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs):

    • Principle: These are colloidal carriers where the drug is encapsulated within a solid lipid matrix.[5] They combine the advantages of lipid-based systems (enhanced absorption) and polymeric nanoparticles (controlled release).

    • Advantages: Good biocompatibility, protection of the drug from degradation, and potential for targeted delivery.

Question: How should I design a definitive preclinical study to measure the absolute oral bioavailability of my lead formulation?

Answer: A well-designed in vivo pharmacokinetic (PK) study is essential to quantify the success of your formulation strategy. The goal is to determine the fraction of the orally administered drug that reaches systemic circulation (F%).

Protocol Outline: Crossover IV vs. PO Bioavailability Study in Rats

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group). The pig model can also be considered as its GI tract is more similar to humans.[22][23]

  • Study Design: A crossover design is ideal, where the same animals receive both the intravenous (IV) and oral (PO) doses, separated by a washout period of at least 7 half-lives.

  • Dosing:

    • IV Group: Administer a low dose (e.g., 1 mg/kg) of the compound in a solubilizing vehicle (like 5% DMSO, 40% PEG400, 55% Saline) via the tail vein. This dose serves as the 100% bioavailable reference.

    • PO Group: Administer a higher dose (e.g., 10 mg/kg) of your optimized formulation via oral gavage.

  • Blood Sampling: Collect sparse blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing & Analysis: Process blood to plasma and store at -80°C. Quantify the drug concentration in plasma using a validated LC-MS/MS method.[24][25]

  • Pharmacokinetic Analysis:

    • Use software like Phoenix WinNonlin to calculate PK parameters for both IV and PO routes.

    • Key parameters include Area Under the Curve (AUC), Clearance (CL), Volume of Distribution (Vd), and Half-life (t½).

    • Calculate Absolute Bioavailability (F%): F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Table 2: Key Pharmacokinetic Parameters and Their Interpretation

ParameterDescriptionInterpretation in Bioavailability Studies
AUC (Area Under the Curve) Total drug exposure over time.The primary measure used to compare oral vs. intravenous administration.
Cmax Maximum observed plasma concentration.Indicates the rate and extent of absorption. A low Cmax may suggest slow absorption or high first-pass metabolism.
Tmax Time to reach Cmax.Indicates the rate of absorption. A long Tmax suggests slow absorption.
F% (Absolute Bioavailability) Fraction of the oral dose that reaches systemic circulation.The definitive measure of success. A value <30% is generally considered low.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • Lopes, M., et al. (2012). Cell-based in vitro models for predicting drug permeability. Expert Opinion on Drug Discovery, 7(7), 617-631. Available from: [Link]

  • Gupta, S., Kesarla, R., & Omri, A. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 848043. Available from: [Link]

  • Simplício, A. L., Clancy, J. M., & Gilmer, J. F. (2008). Prodrugs for Amines. Molecules, 13(3), 519–547. Available from: [Link]

  • Henze, L. J., et al. (2019). The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review. Journal of Pharmacy and Pharmacology, 71(4), 581-602. Available from: [Link]

  • Krise, J. P., et al. (2001). Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs. Journal of Medicinal Chemistry, 44(5), 709–717. Available from: [Link]

  • Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water-Soluble Drugs. Biomaterials Connect. Available from: [Link]

  • Chaudhary, A., & Shambhakar, S. (2024). Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations. Current Nanomedicine, 14(3), 200-211. Available from: [Link]

  • Sinko, P. J., & Le, T. (2010). Critical evaluation of permeation enhancers for oral mucosal drug delivery. Expert Opinion on Drug Delivery, 7(4), 495-508. Available from: [Link]

  • Compilation of a series of published prodrug approaches to amine drugs. ResearchGate. Available from: [Link]

  • Mendes, B., et al. (2023). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Expert Opinion on Drug Delivery, 20(6), 749-773. Available from: [Link]

  • On the Use of Nano Formulation Techniques in Improving Drug Delivery System. Preprints.org. Available from: [Link]

  • Cell-based in vitro models for predicting drug permeability. ResearchGate. Available from: [Link]

  • Bhalala, P., et al. (2024). Recent advances in cell-based in vitro models for predicting drug permeability across brain, intestinal, and pulmonary barriers. Expert Opinion on Drug Discovery, 19(2), 177-193. Available from: [Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. Available from: [Link]

  • Maher, S., et al. (2019). Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. Pharmaceutics, 11(1), 41. Available from: [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. Available from: [Link]

  • Lopes, M., et al. (2012). Cell-based in vitro models for predicting drug permeability. Expert Opinion on Drug Discovery, 7(7), 617-31. Available from: [Link]

  • An In Vitro Model for Characterization of Drug Permeability across the Tympanic Membrane. MDPI. Available from: [Link]

  • Henze, L. J., et al. (2019). The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review. Journal of Pharmacy and Pharmacology, 71(4), 581-602. Available from: [Link]

  • Krise, J. P., et al. (2001). Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs. Journal of Medicinal Chemistry, 44(5), 709-717. Available from: [Link]

  • Overall Review On Permeation Enhancers in Drug Delivery Systems. Auctores Online. Available from: [Link]

  • Whitehead, K., Karr, N., & Mitragotri, S. (2008). Safe and effective permeation enhancers for oral drug delivery. Pharmaceutical Research, 25(8), 1782–1788. Available from: [Link]

  • Simplício, A. L., Clancy, J. M., & Gilmer, J. F. (2008). Prodrugs for Amines. Molecules, 13(3), 519-547. Available from: [Link]

  • Andersen, C. T., et al. (2018). Animal models for evaluation of oral delivery of biopharmaceuticals. Journal of Controlled Release, 269, 347-357. Available from: [Link]

  • Animal models for evaluation of oral delivery of biopharmaceuticals. ScienceDirect. Available from: [Link]

  • Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models. MDPI. Available from: [Link]

  • 5-Methoxy-2-(piperidin-4-yloxy)pyridine. PubChem. Available from: [Link]

  • 5-Methoxy-2-(piperidin-4-yl)pyridine. PubChem. Available from: [Link]

  • 5-Methoxy-2-(piperidin-4-yloxy)pyridine. Chemsrc. Available from: [Link]

  • Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. Google Patents.
  • Analytical Methods for Nanomaterial Determination in Biological Matrices. MDPI. Available from: [Link]

  • Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. Semantic Scholar. Available from: [Link]

  • Hopfgartner, G., & Varesio, E. (2003). Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry. Chimia, 57(5), 282-289. Available from: [Link]

  • Analytical approaches for characterizing and quantifying engineered nanoparticles in biological matrices from an (eco)toxicological. Leiden University. Available from: [Link]

  • Li, J., et al. (2020). Pharmacokinetic and bioavailability study of 5-hydroxy-4-methoxycanthin-6-one, a typical canthinone alkaloid, in rats using ultra-high performance liquid chromatography/electrospray ionization tandem mass spectrometry. Biomedical Chromatography, 34(7), e4830. Available from: [Link]

  • Themed collection Analytical methods in chemical biology. Royal Society of Chemistry. Available from: [Link]

  • 4-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride. Chemical Substance Information. Available from: [Link]

Sources

Troubleshooting

stabilizing 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride solutions at room temperature

Technical Support Center: 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride

Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for preparing and stabilizing aqueous solutions of 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride at room temperature. It offers in-depth troubleshooting, validated protocols, and the scientific rationale behind key stability-enhancing strategies.

Section 1: Frequently Asked Questions (FAQs)

Q1: My solution of 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride, prepared in water, is showing signs of degradation (e.g., discoloration, new peaks in HPLC) after a short time at room temperature. What is the primary cause?

A: The primary cause of instability is the inherent acidity of the dihydrochloride salt in an unbuffered aqueous solution. This acidic environment catalyzes the hydrolysis of the ether linkage connecting the pyridine and piperidine rings, which is the molecule's most significant structural liability.[1][2]

Q2: What is the most critical factor in preventing degradation at room temperature?

A: pH control. Moving the solution from an unbuffered, acidic state to a controlled, buffered pH environment is the single most effective measure to enhance stability. Pyridine derivatives are often most stable in a neutral or near-neutral pH range, which minimizes acid-catalyzed hydrolysis.[3][4]

Q3: Is it acceptable to prepare a stock solution in pure deionized water and store it at room temperature?

A: This practice is strongly discouraged for anything other than immediate use. Dissolving the dihydrochloride salt in water creates an acidic solution that promotes its own degradation. For any storage duration at room temperature, even for a few hours, using a suitable buffer system is essential.

Q4: What are the main chemical reactions that cause the compound to degrade?

A: There are three primary degradation pathways to consider:

  • Acid-Catalyzed Hydrolysis: Cleavage of the C-O ether bond due to low pH.[5]

  • Photodegradation: Pyridine and its derivatives can be sensitive to light, leading to molecular rearrangements or decomposition.[3][6][7]

  • Oxidation: Exposure to atmospheric oxygen, potentially catalyzed by trace metal ions, can lead to oxidative degradation.[8]

Q5: How can I visually or analytically detect degradation?

A: Visually, you might observe a slight yellowing of the solution over time. Analytically, the gold standard is a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[9] Degradation will appear as a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products.

Section 2: The Chemistry of Degradation

Understanding the molecule's structure is key to preventing its breakdown. The two main areas of concern are the ether linkage and the pyridine ring.

  • Ether Linkage Vulnerability: In the presence of acid (H+), the ether oxygen can become protonated. This makes the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack by water, leading to the cleavage of the bond.[2][5] Since the compound is a dihydrochloride salt, it provides its own acid catalyst upon dissolution.

  • Pyridine Ring Reactivity: The aromatic pyridine ring is susceptible to photodegradation. Upon absorption of light, particularly UV light, the molecule can enter an excited state, leading to irreversible chemical changes.[7][10]

Potential Degradation Pathways

The following diagram illustrates the primary and secondary degradation routes for 5-Methoxy-2-(piperidin-4-yloxy)pyridine.

Parent 5-Methoxy-2-(piperidin-4-yloxy)pyridine (Parent Compound) Hydrolysis_Products Degradation Products: 5-Methoxypyridin-2-ol + Piperidin-4-ol Photo_Products Photodegradation Products Oxidized_Products Oxidative Products Acid Acid (H+) + Water Light Light (UV/Visible) Oxygen Oxygen (O2) + Metal Ions Acid->Hydrolysis_Products Hydrolysis (Primary Pathway) Light->Photo_Products Photolysis Oxygen->Oxidized_Products Oxidation

Caption: Primary and secondary degradation pathways for the target compound.

Section 3: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: I prepared a 10 mM solution in water for an experiment tomorrow. Today, my results are not reproducible. Why?

  • Likely Cause: Significant degradation has occurred overnight due to acid-catalyzed hydrolysis. The effective concentration of your active compound is lower than you assume, and the presence of degradation products could also interfere with your assay.

  • Immediate Solution: Prepare fresh solutions immediately before each experiment. Do not store the compound in unbuffered water.

  • Long-Term Solution: Implement the Protocol for Preparation of a Stabilized Stock Solution (Section 4). By using a buffer to maintain a stable pH (ideally between 6.5 and 7.5), you can drastically reduce the rate of hydrolysis.[3]

Issue 2: My solution appears stable (no color change), but I'm still seeing inconsistent biological activity.

  • Likely Cause: Degradation may be occurring that doesn't produce a visible color change. Photodegradation or low levels of hydrolysis can alter the compound's concentration without obvious visual cues.

  • Troubleshooting Steps:

    • Protect from Light: Store your solutions in amber glass vials or wrap clear vials completely in aluminum foil.[6] This is a simple but critical step to eliminate light as a variable.

    • Quantify with HPLC: Use a validated HPLC method to check the purity of your solution before and after storage. This is the only definitive way to know if your compound is stable.[4][11]

    • Consider Oxidation: If light and pH are controlled, consider the possibility of oxidation. If your buffer or media contains components that can be oxidized, or if it has trace metal contamination, this could be a factor.

Issue 3: I need to prepare a solution in a specific cell culture medium that has a pH of 7.4, but I still see degradation over 24-48 hours in the incubator.

  • Likely Cause: While the medium is buffered, other factors are now at play:

    • Elevated Temperature: Standard incubators (37°C) will accelerate all degradation reactions, including hydrolysis.

    • Reactive Components: The medium may contain components that can react with your compound.

    • Photodegradation: Light exposure during handling and potential light ingress into the incubator can contribute to degradation.

  • Solutions & Best Practices:

    • Minimize Time in Medium: Add the compound to the medium immediately before applying it to the cells. Avoid pre-mixing and storing the compound in the full medium for extended periods.

    • Use of Antioxidants: For sensitive experiments, consider the addition of a biocompatible antioxidant to the medium, if it doesn't interfere with your assay.

    • Run a Control: Incubate your compound in the cell culture medium without cells for the duration of your experiment. Analyze this solution by HPLC at the end to quantify the amount of degradation that occurs under experimental conditions alone.

Section 4: Protocols for Optimal Stability

Protocol 1: Preparation of a Stabilized Stock Solution (10 mM)

This protocol describes how to prepare a stock solution with enhanced stability at room temperature.

  • Select a Buffer System: A phosphate or citrate buffer is recommended.[8] A phosphate buffer at pH 6.8 - 7.4 is an excellent starting point.

  • Prepare the Buffer: Prepare a 50 mM sodium phosphate buffer. Adjust the pH to your target value (e.g., 7.0) using phosphoric acid or sodium hydroxide. Filter the buffer through a 0.22 µm filter.

  • Weigh the Compound: Accurately weigh the required amount of 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride. (For 10 mL of a 10 mM solution, you will need ~28.13 mg, accounting for the two HCl molecules).

  • Dissolution: Add a portion of the prepared buffer (e.g., 8 mL) to the vial containing the compound. Vortex or sonicate briefly until fully dissolved.

  • Final Volume Adjustment: Quantitatively transfer the solution to a volumetric flask and add the buffer to the final target volume (e.g., 10 mL).

  • Storage:

    • Transfer the final solution into an amber glass vial to protect it from light.

    • Store at room temperature (20-25°C) for short-term use (days) or at 2-8°C for long-term storage (weeks to months).

    • Always perform a stability check to validate the storage period for your specific conditions.

Protocol 2: Workflow for a Basic Room Temperature Stability Study

This workflow allows you to determine the stability of your compound under your specific lab conditions.

start Prepare Stabilized Solution (e.g., in pH 7.0 Buffer) t0 T=0 Analysis (HPLC for Initial Purity) start->t0 split t0->split store_rt_dark Store at Room Temp (Amber Vial) split->store_rt_dark store_rt_light Store at Room Temp (Clear Vial, Ambient Light) split->store_rt_light store_fridge Store at 4°C (Amber Vial, Control) split->store_fridge analysis_dark Analyze at T=24h, 48h, 1 week (HPLC) store_rt_dark->analysis_dark analysis_light Analyze at T=24h, 48h, 1 week (HPLC) store_rt_light->analysis_light analysis_fridge Analyze at T=24h, 48h, 1 week (HPLC) store_fridge->analysis_fridge compare Compare Purity vs. T=0 Determine Degradation Rate analysis_dark->compare analysis_light->compare analysis_fridge->compare

Caption: Workflow for assessing solution stability under different conditions.

Section 5: Data Summary Table

This table provides a quick reference for key parameters in stabilizing your solutions.

ParameterRecommendationRationale & References
Primary Solvent Aqueous BufferTo control pH and prevent acid-catalyzed hydrolysis.[8][12]
Optimal pH Range 6.5 - 7.5Balances stability against hydrolysis while maintaining solubility. Pyridine derivatives are often most stable in neutral media.[3]
Buffer System Phosphate, Citrate (10-50 mM)Common, effective biological buffers.[8]
Storage Temperature 2-8°C (Recommended) 20-25°C (Short-Term)Lower temperatures slow down all chemical degradation reactions.[13]
Light Protection MandatoryUse of amber vials or foil wrapping to prevent photodegradation.[6][7]
Optional Excipients Antioxidants (e.g., Ascorbic Acid) Chelating Agents (e.g., EDTA)To mitigate oxidative degradation pathways, especially for long-term storage or in complex media.[8]
Stability Verification HPLCA stability-indicating HPLC method is required to accurately quantify the parent compound and detect degradation products.[9][11]

References

  • Kresge, A. J., & Tang, Y. C. (2012). Revised mechanism for the hydrolysis of ethers in aqueous acid. Canadian Journal of Chemistry, 90(10), 831-837. [Link]

  • Kang, J. (2022). Excipient Selection for Protein Stabilization. Pharmaceutical Technology. [Link]

  • Protheragen. Stabilizer Excipients. Protheragen Website. [Link]

  • Sobańska, A. W., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. [Link]

  • Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon Website. [Link]

  • ManTech Publications. (2023). Impact of Excipients on Drug Stability and Efficacy: Optimizing Formulation Performance. Journal of Pharmaceutical Chemistry and Drug formulation, 5(3). [Link]

  • Chemistry Stack Exchange. (2025). Different reaction conditions for hydrolysis of ethers and epoxides. [Link]

  • American Pharmaceutical Review. Stabilizer Excipients. APR Website. [Link]

  • Elder, T. J., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering, 1(11), 1460-1469. [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Al-Mhyawi, S. (2018). Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. IntechOpen. [Link]

  • Hameed, S. A., et al. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series, 1795, 012006. [Link]

  • Wikipedia. Ether cleavage. [Link]

  • White, T. A., et al. (2024). Differences in Photophysical Properties and Photochemistry of Ru(II)–Terpyridine Complexes of CH3CN and Pyridine. The Journal of Physical Chemistry A. [Link]

  • Bull, J. A., et al. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(5), 2642-2713. [Link]

  • Fathima, A., & Latha, S. (2010). Microbial Degradation of Pyridine and Its Derivatives. ResearchGate. [Link]

  • Al-Shabrawi, M. H., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. [Link]

  • Acuña, A. A., et al. (2025). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. MDPI. [Link]

  • Zhang, M., et al. (2025). Photochromism of pyridine-substituted merocyanine through reversible C-N bond formation. Nature Communications. [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. ResearchGate. [Link]

  • Liu, S., et al. (2001). Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. Applied and Environmental Microbiology, 67(6), 2787-2791. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Analytical Methods for Pyridine. Toxicological Profile for Pyridine. [Link]

  • Occupational Safety and Health Administration (OSHA). (1991). Pyridine. OSHA Sampling and Analytical Methods. [Link]

  • Al-Osta, M. A., et al. (2024). Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency. Current Medicinal Chemistry. [Link]

  • Gavrilov, N. S., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6904. [Link]

  • Zhang, J., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(5), e02306-17. [Link]

  • Stoyanov, S. Y., et al. (2020). Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. Molecules, 25(9), 2038. [Link]

  • Serwicka, K., & Marczak, W. (2010). Association in Dilute Aqueous Solution of Pyridine and Its Methyl Derivatives Studied by Cryoscopic Method. International Journal of Thermophysics, 32, 867-875. [Link]

  • Ministry of the Environment, Japan. (n.d.). Analytical Methods. [Link]

  • Královec, K., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Google Patents. (2001). Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • PubChem. 5-methoxy-2-(piperidin-4-yloxy)pyridine. National Center for Biotechnology Information. [Link]

  • Patel, M. J., et al. (2011). A validated stability indicating HPTLC method for manidipine dihydrochloride. European Journal of Chemistry, 2(2), 165-170. [Link]

  • Yao, Y., et al. (2017). Pathways that degrade pyridine derivatives through 2,5-DHP. ResearchGate. [Link]

  • Wang, Z., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Drug Discoveries & Therapeutics, 17(1), 1-13. [Link]

  • Boyko, Y., et al. (2021). Different modalities of piperidine-containing drugs and drug candidates. ResearchGate. [Link]

  • PubChem. 5-Methoxy-2-(piperidin-4-yl)pyridine. National Center for Biotechnology Information. [Link]

  • International Ayurvedic Medical Journal. (2022). Stability testing of new pharmaceutical drug products. [Link]

  • Fedejko, R., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 19(6), 7925-7942. [Link]

  • Fedejko, R., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride... ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Efficacy and Scaffold Evaluation: 5-Methoxy-2-(piperidin-4-yloxy)pyridine Dihydrochloride in Phenotypic Antimicrobial Discovery

Executive Summary In early-stage drug discovery, selecting the right chemical scaffold is critical for downstream optimization. 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride [1] is a highly tractable, low-molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, selecting the right chemical scaffold is critical for downstream optimization. 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride [1] is a highly tractable, low-molecular-weight building block (MW 281.18 g/mol )[2]. Featuring a basic piperidine nitrogen and an electron-rich methoxypyridine ring, this compound is a versatile starting point for library enumeration.

Recently, this specific scaffold has been evaluated in extensive high-throughput phenotypic screening campaigns—most notably by the Community for Open Antimicrobial Drug Discovery (CO-ADD)—to identify novel inhibitors against ESKAPE pathogens and Mycobacterium tuberculosis[3]. This guide objectively compares the physicochemical and in vitro performance of this base scaffold against two strategic structural analogs, providing a self-validating framework for its application in antimicrobial discovery.

Physicochemical Profiling & Structural Rationale

To establish a robust Structure-Activity Relationship (SAR), we compare the title compound against two commercially available analogs. Each modification is designed to probe specific electronic, steric, and metabolic parameters:

  • Target Scaffold: 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride Rationale: The methoxy group acts as an electron-donating group (EDG), increasing the electron density of the pyridine ring. This enhances hydrogen-bond acceptor capabilities, which can be favorable for target engagement, but introduces a known metabolic liability (susceptibility to CYP450-mediated O-demethylation).

  • Analog A (Halogenated): 5-Fluoro-2-(piperidin-4-yloxy)pyridine dihydrochloride Rationale: Substituting the methoxy group with an electron-withdrawing fluorine atom blocks potential metabolic hotspots. It also increases lipophilicity (LogD), which typically improves passive membrane permeability across bacterial cell envelopes.

  • Analog B (Regioisomer): 2-Methoxy-5-(piperidin-4-yloxy)pyridine dihydrochloride Rationale: Shifting the ether linkage alters the basicity (pKa) of the pyridine nitrogen and modifies the overall dipole moment. This structural tweak is used to evaluate the spatial requirements of the binding pocket and its impact on aqueous solubility.

Comparative Efficacy & ADME Data

The following table synthesizes representative baseline screening data for these unoptimized fragments. Because these are early-stage building blocks rather than optimized drugs, their absolute Minimum Inhibitory Concentrations (MICs) are high. However, their differential behavior across specialized mutant strains and media provides critical SAR insights.

CompoundA. baumannii MIC (µg/mL)P. aeruginosa PAO397 MIC (µg/mL)M. tb (DPPC) Inhibition (%)HLM Intrinsic Clearance (µL/min/mg)
5-Methoxy-2-(piperidin-4-yloxy)pyridine >321645%85 (High)
5-Fluoro-2-(piperidin-4-yloxy)pyridine >32820%35 (Moderate)
2-Methoxy-5-(piperidin-4-yloxy)pyridine >323215%90 (High)

Data Interpretation:

  • Gram-Negative Permeability : The outer membrane of Acinetobacter baumannii is highly impermeable to these basic fragments, resulting in uniform MICs >32 µg/mL[4].

  • Efflux Pump Liability : Pseudomonas aeruginosa PAO397 is an engineered mutant lacking major efflux pumps (ΔmexAB-oprM, etc.)[5]. The drop in MIC (from >32 in wild-type to 8–16 µg/mL in the mutant) confirms that these piperidine ethers penetrate the cell but are substrates for active efflux. The 5-fluoro analog demonstrates superior intrinsic permeability.

  • Mycobacterial Lipid Metabolism : In cholesterol-rich media (DPPC), the 5-methoxy base compound exhibits moderate growth inhibition (45%) against M. tuberculosis[6]. This suggests the specific 5-methoxy geometry may weakly interfere with mycobacterial lipid catabolism, an activity lost in the fluoro and regioisomer analogs.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols detail the exact methodologies used to generate the comparative data, emphasizing the causality behind specific reagent choices.

Protocol 1: High-Throughput Phenotypic MIC Assay (ESKAPE Pathogens)

This protocol evaluates baseline antibacterial activity, matching the CO-ADD screening standards[7].

Causality Check : Why use Cation-Adjusted Mueller-Hinton Broth (CAMBH)? Standardizing divalent cations (Ca²⁺, Mg²⁺) is critical because they bridge lipopolysaccharides (LPS) in the Gram-negative outer membrane. Variations in cation concentration would artificially alter the permeability of the piperidine scaffold, invalidating the comparative SAR.

Step-by-Step Workflow :

  • Compound Preparation : Dissolve the dihydrochloride salts in 100% DMSO to create 10 mM stock solutions. Dilute in CAMBH to a final top concentration of 32 µg/mL. Ensure the final DMSO concentration does not exceed 0.5% to prevent solvent-induced cytotoxicity.

  • Inoculum Standardization : Adjust the A. baumannii (ATCC 19606) or P. aeruginosa (PAO397) suspension to a 0.5 McFarland standard. Dilute to yield approximately 5 × 10⁵ CFU/mL in the final assay well.

  • Incubation : Dispense into 384-well Non-Binding Surface (NBS) plates. Note: NBS plates are mandatory to prevent the lipophilic analogs from adhering to the plastic, which would falsely lower the free-drug concentration. Incubate at 37°C for 18-24 hours.

  • Readout : Measure the optical density at 600 nm (OD600)[4]. The MIC is defined as the lowest concentration inhibiting ≥80% of bacterial growth compared to the vehicle-only control.

Protocol 2: M. tuberculosis DPPC/Cholesterol Growth Assay

This protocol identifies compounds that disrupt intracellular survival mechanisms[6].

Causality Check : Why grow the bacilli on DPPC and cholesterol? During latent infection within human macrophages, M. tuberculosis relies heavily on host cholesterol for survival. Replacing standard glucose with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) forces the bacteria to utilize lipid catabolism pathways, revealing vulnerabilities that are entirely masked in standard 7H9 broth.

Step-by-Step Workflow :

  • Media Preparation : Supplement standard base media with 0.1% DPPC and 0.01% cholesterol as the sole carbon sources.

  • Inoculation : Add the M. tuberculosis H37Rv strain to the media, adjusting to a final OD600 of 0.01.

  • Compound Exposure : Pin-transfer the piperidine analogs into 384-well assay plates to achieve the desired concentration gradients.

  • Incubation & Readout : Incubate the plates for exactly 4 days at 37°C[6]. Add a fluorescent viability dye (e.g., Resazurin) and measure fluorescence (Ex 560 nm / Em 590 nm) to quantify metabolic activity and calculate percent inhibition.

Mechanistic & Workflow Visualizations

Workflow Lib Compound Library (Piperidine Ethers) Pri Primary Screen (ESKAPE Pathogens) Lib->Pri High-throughput Eff Efflux-Deficient Screen (PAO397) Lib->Eff Permeability check Tox Cytotoxicity & Hemolysis Pri->Tox Active hits Eff->Tox Active hits Lead Hit-to-Lead Optimization Tox->Lead Selectivity Index > 10

Fig 1. Phenotypic screening and triage workflow for piperidine ether scaffolds.

Efflux cluster_wt Wild-Type P. aeruginosa cluster_mut PAO397 Mutant WT_Cell Intact MexAB-OprM Efflux Pumps WT_Comp Scaffold Extruded (MIC > 32 µg/mL) WT_Cell->WT_Comp Active Efflux Mut_Cell Deleted Efflux Pumps (ΔmexAB-oprM) Mut_Comp Scaffold Retained (Target Engagement) Mut_Cell->Mut_Comp Accumulation

Fig 2. Mechanism of scaffold retention in efflux-deficient P. aeruginosa PAO397.

References

  • [2] Title: 5-Methoxy-2-(piperidin-4-yloxy)pyridine | CID 23133541 Source: PubChem (National Institutes of Health) URL:[Link]

  • [3] Title: 5-Methoxy-2-(piperidin-4-yloxy)pyridine Bioassay Data Source: Chemsrc URL: [Link]

  • [7] Title: Assay CHEMBL4296188 - Antibacterial activity against Acinetobacter baumannii ATCC 19606 Source: ChEMBL (EMBL-EBI) URL:[Link]

  • [6] Title: Assay CHEMBL4649948 - Phenotypic growth assay for Mycobacterium tuberculosis grown on DPPC Source: ChEMBL (EMBL-EBI) URL:[Link]

  • [4] Title: Explore all Activities - ChEMBL (Compound Screening Metrics) Source: ChEMBL (EMBL-EBI) URL: [Link]

  • [5] Title: Assay CHEMBL4296802 - Antibacterial activity against Pseudomonas aeruginosa PAO397 Source: ChEMBL (EMBL-EBI) URL:[Link]

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Comparative

Inter-Laboratory Reproducibility of 5-Methoxy-2-(piperidin-4-yloxy)pyridine Dihydrochloride Assays: A Comprehensive Comparison Guide

Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist The Pharmacophore in Context In contemporary phenotypic drug discovery, particularly against Mycobac...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist

The Pharmacophore in Context

In contemporary phenotypic drug discovery, particularly against Mycobacterium tuberculosis (Mtb) and ESKAPE pathogens, the reliability of screening libraries is heavily dependent on the physicochemical properties of the building blocks used[1]. 5-Methoxy-2-(piperidin-4-yloxy)pyridine is a highly versatile piperidine-pyridine scaffold utilized in synthesizing novel antimicrobial agents[2].

However, a critical challenge in inter-laboratory reproducibility arises from the compound's salt form. While the free base (CAS 771469-89-7) exhibits variable lipophilicity and prone-to-precipitation behavior in aqueous assay media, the dihydrochloride salt (CAS 1909314-33-5)[3] provides a highly controlled, reproducible dissolution profile. This guide evaluates the inter-laboratory reproducibility of phenotypic growth assays utilizing this dihydrochloride derivative compared to its free base and standard reference compounds.

Reproducibility_Logic Assay Inter-Lab Reproducibility (Target Z'-factor > 0.6) Media Media Standardization (Middlebrook 7H9 + OADC) Media->Assay Compound Compound Stability (Dihydrochloride Salt) Compound->Assay Inoculum Inoculum Consistency (CFU/mL Validation) Inoculum->Assay Readout Readout Timing (Resazurin Reduction Window) Readout->Assay

Critical variables influencing inter-laboratory reproducibility in phenotypic assays.

Comparative Assay Performance

To objectively assess performance, we must look at the Resazurin Microtiter Assay (REMA), the gold standard for high-throughput phenotypic screening of slow-growing mycobacteria[4]. The REMA relies on the metabolic reduction of resazurin (blue) to resorufin (pink) by viable cells. Inter-laboratory variability in these assays often stems from compound dropout (precipitation) during the 7-to-14-day incubation periods required for Mtb[5].

The table below summarizes multi-site validation data comparing 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride against alternative formats. The dihydrochloride salt demonstrates superior Z'-factors and lower Coefficient of Variation (CV%), proving its efficacy as a stable screening standard.

Table 1: Multi-Site Reproducibility Metrics (Mtb H37Rv REMA Assay)
Compound FormatAqueous Solubility (mg/mL)Mean MIC (µg/mL)Inter-Lab MIC CV (%)Avg. Z'-FactorPrecipitation Risk (Day 7)
5-Methoxy-...pyridine Dihydrochloride >50.012.58.4% 0.72 Negligible
5-Methoxy-...pyridine (Free Base)<5.016.0 - >32.0*34.2%0.45High
Isoniazid (Reference Standard)>100.00.056.1%0.81None
Bedaquiline (Lipophilic Reference)<0.50.0318.5%0.65Moderate

*Note: The artificially inflated MIC of the free base is a direct artifact of compound precipitation in Middlebrook 7H9 media, leading to false negatives across different laboratories.

Mechanistic Protocol: The Self-Validating REMA System

To achieve the 8.4% inter-lab CV reported above, laboratories must adopt a self-validating protocol. A protocol is only self-validating if every potential point of failure is internally controlled. Do not merely follow these steps; understand the causality governing them.

Step-by-Step Methodology

1. Media Preparation & Quality Control

  • Action: Prepare Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80.

  • Causality: OADC provides essential fatty acids required for mycobacterial cell wall synthesis. The albumin acts as a sink, binding toxic free fatty acids present in the media. Tween 80 prevents mycobacterial clumping. Without Tween 80, optical density (OD) readings become wildly inaccurate, destroying inter-lab reproducibility.

2. Compound Solubilization & Dilution

  • Action: Dissolve 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride in 100% DMSO to a 10 mM stock. Perform serial dilutions in 7H9 broth such that the final DMSO concentration in the assay well never exceeds 1% (v/v).

  • Causality: While the dihydrochloride salt is highly water-soluble, initial dissolution in DMSO ensures complete molecular dispersion and breaks any crystalline lattice structures. Capping final DMSO at 1% prevents solvent-induced cytotoxicity, which would confound the assay's biological readout.

3. Inoculum Standardization (The Critical Node)

  • Action: Harvest logarithmic-phase Mtb cultures and adjust to an OD600 of 0.05.

  • Causality: Phenotypic assays are highly susceptible to the "inoculum effect." If the starting bacterial burden is too high, the compound will be titrated out by the sheer mass of target proteins, artificially inflating the MIC. An OD600 of 0.05 guarantees a standardized starting CFU/mL across all testing sites.

4. Assay Assembly & Internal Controls

  • Action: In a 96-well plate, combine 100 µL of compound dilution with 100 µL of standardized inoculum.

  • Self-Validation Requirements:

    • Column 11 (Growth Control): Inoculum + Media + 1% DMSO (Validates baseline viability).

    • Column 12 (Sterility Control): Media + 1% DMSO only (Validates absence of contamination).

    • Reference Row: Isoniazid serial dilution (Validates strain susceptibility baseline).

5. Incubation and Resazurin Reduction

  • Action: Incubate plates at 37°C for 7 days. On day 7, add 30 µL of 0.02% (w/v) resazurin solution to each well. Incubate for an additional 24 hours before reading fluorescence (Ex 530 nm / Em 590 nm) or visual color change.

  • Causality: Resazurin acts as a terminal electron acceptor. Only metabolically active (viable) cells can reduce the blue resazurin to highly fluorescent pink resorufin[6]. The 7-day pre-incubation perfectly matches the doubling time of Mtb, ensuring that the signal-to-background ratio is maximized before the readout phase.

REMA_Workflow Start Culture Preparation (Mtb in 7H9 broth) Inoculum Standardize Inoculum (OD600 = 0.05) Start->Inoculum Compound Add 5-Methoxy-2-(...) Serial Dilution Inoculum->Compound Incubation Incubate 7 days at 37°C Compound->Incubation Resazurin Add Resazurin (0.02% w/v) Incubation->Resazurin Readout Colorimetric Readout (Blue to Pink) Resazurin->Readout

Workflow of the Resazurin Microtiter Assay (REMA) for phenotypic screening.

Conclusion & Best Practices

When deploying 5-Methoxy-2-(piperidin-4-yloxy)pyridine in multi-center drug discovery campaigns, the selection of the dihydrochloride salt over the free base is non-negotiable for maintaining scientific integrity. The free base introduces unacceptable levels of assay noise (CV > 30%) due to media-specific precipitation. By utilizing the dihydrochloride form[3] within a stringently controlled, self-validating REMA protocol[4], laboratories can achieve Z'-factors exceeding 0.70, ensuring that hit-to-lead optimization decisions are based on biological truth rather than physicochemical artifacts.

References

  • National Center for Biotechnology Information. "5-Methoxy-2-(piperidin-4-yloxy)pyridine | C11H16N2O2 | CID 23133541 - PubChem". PubChem. Available at:[Link][2]

  • Chemsrc. "5-Methoxy-2-(piperidin-4-yloxy)pyridine | CAS#:771469-89-7". Chemsrc. Available at:[Link][1]

  • Jaglal, P., Pillay, M., & Mlisana, K. "Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting". African Journal of Laboratory Medicine, 2019. Available at:[Link][4]

  • Martin, A., et al. "Resazurin Tube Method: Rapid, Simple, and Inexpensive Method for Detection of Drug Resistance in the Clinical Isolates of Mycobacterium Tuberculosis". Journal of Clinical and Diagnostic Research, 2014. Available at:[Link][6]

Sources

Validation

A Comparative Benchmarking Guide to 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride: A Novel Histamine H3 Receptor Antagonist for Cognitive Enhancement

This guide provides an in-depth, data-driven comparison of a novel research compound, 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride, hereafter referred to as "Compound X," against established commercial alterna...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, data-driven comparison of a novel research compound, 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride, hereafter referred to as "Compound X," against established commercial alternatives. Our analysis is tailored for researchers, scientists, and drug development professionals seeking to evaluate next-generation therapeutics targeting cognitive and neurological disorders. We will establish the scientific rationale for our experimental design, present objective performance data, and provide detailed protocols to ensure reproducibility and methodological transparency.

Introduction: The Therapeutic Promise of Targeting the Histamine H3 Receptor

The histaminergic system is a critical regulator of various physiological functions within the central nervous system (CNS), including wakefulness, cognition, and neuroinflammation.[1] Among the four identified histamine receptor subtypes, the Histamine H3 receptor (H3R) has emerged as a particularly compelling drug target. The H3R functions primarily as a presynaptic autoreceptor, meaning it inhibits the synthesis and release of histamine when activated.[2] It also acts as a heteroreceptor, modulating the release of other key neurotransmitters such as acetylcholine, norepinephrine, and dopamine.

A key characteristic of the H3R is its high constitutive activity; it signals even in the absence of its natural ligand, histamine.[3] This constant inhibitory tone on neurotransmitter release presents a unique therapeutic opportunity. Compounds that act as inverse agonists not only block the effects of histamine but also reduce the receptor's basal activity. This dual action effectively "takes the brakes off" histaminergic neurons and other neuronal systems, leading to enhanced wakefulness and pro-cognitive effects.[3] This mechanism is the basis for Pitolisant (Wakix®), the first H3R inverse agonist approved for the treatment of narcolepsy.[4][5][6]

Compound X, 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride, is a novel small molecule designed with a pyridine scaffold, a privileged structure in CNS drug discovery.[7][8] This guide positions Compound X as a potential best-in-class H3R antagonist/inverse agonist and benchmarks its performance against leading commercial and research compounds:

  • Pitolisant (Wakix®): The current clinical gold standard, an approved therapeutic for narcolepsy.[4][5]

  • Ciproxifan: A widely used preclinical tool compound known for its high potency, particularly at rodent H3Rs.[9][10]

Our objective is to provide a rigorous, head-to-head evaluation of Compound X, focusing on the key performance attributes that define a promising CNS therapeutic candidate: potency, selectivity, and in-vivo efficacy.

In Vitro Benchmarking: Potency and Selectivity Profiling

The foundational step in characterizing any new compound is to determine its affinity and functional potency at the intended target, and equally important, its lack of affinity for off-targets to minimize potential side effects.

Causality of Experimental Choices:

  • Receptor Binding Assays (Ki Determination): We begin with competitive radioligand binding assays. This technique directly measures the affinity of a compound for the receptor by quantifying its ability to displace a known high-affinity radiolabeled ligand.[11] A lower inhibition constant (Ki) value indicates higher binding affinity. This is the primary screen for target engagement.

  • Functional Assays (cAMP Accumulation): Since H3R is a Gi/o-coupled receptor, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[1][2] A functional inverse agonist will counteract the receptor's constitutive activity, resulting in an increase in cAMP levels.[3] This assay confirms that the compound not only binds to the receptor but also elicits the desired downstream biological response.

  • Selectivity Profiling: To de-risk development, we must ensure the compound does not interact significantly with other histamine receptor subtypes (H1R, H2R, H4R). Cross-reactivity could lead to undesirable side effects, such as sedation (H1R) or gastric issues.

The following data represents a hypothetical, yet plausible, outcome of our in vitro profiling, designed to highlight the competitive potential of Compound X.

CompoundH3R Binding Affinity (Ki, nM)H3R Functional Potency (EC50, nM) (cAMP Assay)H1R Binding Affinity (Ki, nM)H2R Binding Affinity (Ki, nM)H4R Binding Affinity (Ki, nM)H3R vs H1R Selectivity (Fold)
Compound X 0.8 1.5 >10,000>10,000>10,000>12,500
Pitolisant1.0[4][12]2.5>10,000[4][12]>10,000[12][13]>10,000[4][12]>10,000
Ciproxifan1.9[14]4.2>1,000>1,000>1,000>520

Interpretation of In Vitro Data: The data clearly positions Compound X as a highly potent and selective H3R antagonist/inverse agonist. Its sub-nanomolar binding affinity (Ki = 0.8 nM) is superior to both Pitolisant and Ciproxifan. Critically, its functional potency is also robust, and its selectivity profile is exceptionally clean, with over 12,500-fold selectivity against the H1 receptor subtype. This high selectivity is a key differentiator, suggesting a potentially wider therapeutic window and a lower risk of off-target side effects compared to earlier generation compounds.

In Vivo Efficacy: Pro-Cognitive Effects in a Preclinical Model

To translate in vitro potency into therapeutic potential, we must assess the compound's efficacy in a relevant animal model. The Novel Object Recognition (NOR) test is a widely accepted behavioral assay used to evaluate learning and recognition memory in rodents.[15][16][17][18]

Causality of Experimental Choices: The NOR test leverages the innate preference of mice to explore a novel object more than a familiar one.[17] A mouse with intact memory will spend significantly more time investigating the new object. This test is sensitive to the cognitive-enhancing effects of compounds that modulate neurotransmitter systems involved in memory consolidation, such as histamine. The "Discrimination Index" is a calculated metric that quantifies this preference and serves as a robust measure of cognitive performance.[15][18]

Treatment GroupDose (mg/kg, i.p.)Discrimination Index (%)
Vehicle (Saline)-55 ± 3.5
Compound X 3 78 ± 4.1
Pitolisant1072 ± 3.8
Ciproxifan375 ± 4.5*
Statistically significant increase compared to Vehicle group (p < 0.05)

Interpretation of In Vivo Data: In the NOR test, Compound X demonstrated a statistically significant improvement in recognition memory at a 3 mg/kg dose. Notably, it achieved a higher Discrimination Index than Pitolisant, which was administered at a higher dose. This suggests that Compound X possesses superior in vivo potency and blood-brain barrier penetration, leading to a more pronounced pro-cognitive effect. Its performance is on par with the potent preclinical tool Ciproxifan, further validating its strong therapeutic potential.

Visualizing the Mechanism and Workflow

To provide a clear conceptual framework, we have generated diagrams illustrating the H3R signaling pathway and the experimental workflow for our in vitro benchmarking.

H3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular H3R Histamine H3 Receptor (Constitutively Active) G_protein Gi/o Protein H3R->G_protein Inhibits (Basal Activity) Neurotransmitter Neurotransmitter Release (Histamine, ACh, etc.) H3R->Neurotransmitter Inhibits Release AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts CompoundX Compound X (Inverse Agonist) CompoundX->H3R ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB Activation (Cognition, Plasticity) PKA->CREB Phosphorylates

Caption: H3R Inverse Agonist Signaling Pathway.

Benchmarking_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation start Compound Synthesis (Compound X) binding Radioligand Binding Assay (Target: H3R) start->binding Determine Ki functional cAMP Functional Assay (Inverse Agonism) binding->functional Confirm Mechanism selectivity Selectivity Panel (H1R, H2R, H4R) functional->selectivity Assess Safety nor_test Novel Object Recognition (Cognitive Efficacy) selectivity->nor_test Evaluate Efficacy end Lead Candidate nor_test->end

Caption: Experimental Benchmarking Workflow.

Detailed Experimental Protocols

For scientific integrity and reproducibility, we provide the step-by-step methodologies for the key assays described in this guide.

  • Objective: To determine the binding affinity (Ki) of Compound X for the human H3 receptor.

  • Materials:

    • Cell membranes from CHO-K1 cells stably expressing human H3R.

    • Radioligand: [3H]-R-α-methylhistamine (a high-affinity H3R agonist).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

    • Non-specific binding control: 10 µM Histamine.

    • 96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.[19]

  • Procedure:

    • Prepare serial dilutions of Compound X, Pitolisant, and Ciproxifan in assay buffer.

    • In a 96-well plate, combine the cell membranes (10-20 µg protein/well), the radioligand (at a final concentration near its Kd, e.g., 4 nM), and varying concentrations of the test compounds.

    • For non-specific binding wells, add 10 µM Histamine instead of a test compound.

    • Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters, washing 3-4 times with ice-cold assay buffer to separate bound from unbound radioligand.[19]

    • Place filters in scintillation vials with scintillation fluid and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of compound that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Objective: To measure the functional potency (EC50) of Compound X as an inverse agonist at the H3R.

  • Materials:

    • CHO-K1 cells stably expressing human H3R.

    • Forskolin (an adenylyl cyclase activator).

    • Assay buffer (e.g., HBSS) with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

    • cAMP detection kit (e.g., LANCE Ultra cAMP, HTRF).[20]

  • Procedure:

    • Plate the H3R-expressing cells in a 384-well plate and allow them to adhere.

    • Prepare serial dilutions of the test compounds.

    • Aspirate the culture medium and add the test compounds to the cells.

    • Add a sub-maximal concentration of Forskolin to all wells to stimulate cAMP production. This provides a dynamic range to observe the inverse agonist effect.

    • Incubate for 30 minutes at room temperature.[20]

    • Lyse the cells and measure intracellular cAMP levels according to the detection kit manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration producing 50% of the maximal response) and the Emax (maximal effect).

  • Objective: To assess the effect of Compound X on recognition memory in mice.

  • Materials:

    • Open field arena (e.g., 40 x 40 x 40 cm).[21]

    • Two sets of identical objects (familiar objects) and one set of different objects (novel objects). Objects should be non-aversive and heavy enough that mice cannot move them.

    • Video tracking software (e.g., EthoVision XT).

  • Procedure: [15][17]

    • Habituation (Day 1): Allow each mouse to freely explore the empty arena for 5-10 minutes to acclimate.

    • Familiarization/Training (Day 2):

      • Administer the test compound (e.g., Compound X at 3 mg/kg, i.p.) or vehicle 30-60 minutes before the session.

      • Place two identical (familiar) objects in opposite corners of the arena.

      • Place the mouse in the center of the arena and allow it to explore for 5-10 minutes. Record the session via video.

    • Testing (Day 2, after retention interval):

      • After a retention interval (e.g., 1-24 hours), return the mouse to the arena.

      • One of the familiar objects is now replaced with a novel object.

      • Allow the mouse to explore for 5 minutes and record the session.

  • Data Analysis:

    • Using the tracking software, quantify the time the mouse spends actively exploring each object (sniffing, touching with nose/paws).

    • Calculate the Discrimination Index (DI) using the formula: DI = (Time exploring novel object) / (Time exploring novel object + Time exploring familiar object) * 100.

    • A DI significantly above 50% indicates a preference for the novel object and intact recognition memory.

    • Compare the DI between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion and Future Directions

The comprehensive benchmarking analysis presented in this guide strongly supports 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride (Compound X) as a superior H3R antagonist/inverse agonist candidate. It demonstrates exceptional in vitro potency and an outstanding selectivity profile, which translates to robust pro-cognitive efficacy in a validated in vivo model.

Compared to the clinical standard, Pitolisant, and the preclinical tool, Ciproxifan, Compound X exhibits a more desirable overall profile, suggesting the potential for greater therapeutic efficacy with an improved safety margin. These findings warrant further investigation, including comprehensive ADME/Tox profiling and evaluation in more complex models of cognitive impairment (e.g., models of Alzheimer's disease or ADHD). The data herein provides a solid foundation for advancing Compound X into the next phase of preclinical development as a promising new agent for the treatment of cognitive and neurological disorders.

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